8-Deacetylyunaconitine
Description
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Properties
IUPAC Name |
[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVYLCVNTWPXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Origin of 8-Deacetylyunaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Deacetylyunaconitine (B10862179), a C19-diterpenoid alkaloid, is a natural compound found in several species of the Aconitum genus, a plant group with a long history in traditional medicine and a rich source of pharmacologically active molecules. This technical guide provides a comprehensive overview of the discovery, origin, and key experimental data related to this compound. It includes detailed experimental protocols for its extraction and isolation, a summary of its biological activity, and visual representations of relevant experimental workflows and potential mechanisms of action to support further research and drug development endeavors.
Discovery and Origin
This compound was first discovered and isolated from the roots of Aconitum vilmorinianum Kom. by Liang and Chen in 1989. This plant, belonging to the Ranunculaceae family, is a key source of this and other related diterpenoid alkaloids. Subsequent research has confirmed the presence of this compound in other Aconitum species, including Aconitum hemsleyanum and Aconitum carmichaeli. These plants are predominantly found in various regions of China.
The discovery of this compound was part of broader investigations into the chemical constituents of the Aconitum genus, which is known for its potent biological activities, ranging from toxicity to therapeutic effects such as analgesia and anti-inflammatory action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C33H47NO10 | [1] |
| Molecular Weight | 617.73 g/mol | [1] |
| CAS Number | 93460-55-0 | |
| Type of Compound | C19-Diterpenoid Alkaloid |
Experimental Protocols
Extraction and Purification
While the original 1989 isolation protocol by Liang and Chen may not be readily available in detail, modern and efficient methods for the extraction and purification of this compound from Aconitum vilmorinianum Kom. have been developed. The following protocol is based on a method utilizing accelerated solvent extraction (ASE) followed by pH-zone-refining counter-current chromatography (CCC), which provides high purity yields.[2][3]
Materials and Equipment:
-
Dried and powdered roots of Aconitum vilmorinianum Kom.
-
Accelerated Solvent Extractor
-
pH-zone-refining Counter-Current Chromatograph
-
Solvents: Petroleum ether, ethyl acetate, methanol, water
-
Reagents: Triethylamine (TEA), Hydrochloric acid (HCl)
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation
Protocol:
-
Accelerated Solvent Extraction (ASE):
-
The powdered plant material is subjected to ASE. The extraction parameters are optimized for maximum yield. A typical starting point involves using a methanol-water mixture at elevated temperature and pressure.
-
-
Crude Extract Preparation:
-
The extract obtained from ASE is concentrated under reduced pressure to yield a crude extract.
-
-
pH-Zone-Refining Counter-Current Chromatography (CCC) Separation:
-
A two-phase solvent system is prepared. A common system consists of petroleum ether/ethyl acetate/methanol/water (e.g., in a 5:5:2:8 v/v ratio).[3]
-
The upper organic phase is modified with an amine (e.g., 10 mM triethylamine) to act as a retainer.
-
The lower aqueous phase is acidified (e.g., with 10 mM HCl) to act as an eluent.
-
The crude extract is dissolved in a suitable solvent and injected into the CCC system.
-
The separation is performed, and fractions are collected based on the elution profile.
-
-
Fraction Analysis and Purification:
-
The collected fractions are analyzed by HPLC to identify those containing this compound.
-
Fractions with high purity of the target compound are pooled and concentrated.
-
-
Structural Elucidation and Purity Confirmation:
-
The purified compound's structure is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[3]
-
The final purity of the isolated this compound is determined by HPLC, with purities exceeding 98% being achievable with this method.[3]
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References
Foundational Research on Diterpenoid Alkaloids: A Technical Guide for Drug Discovery
An in-depth exploration of the core principles of diterpenoid alkaloids, tailored for researchers, scientists, and drug development professionals. This guide covers their classification, biosynthesis, pharmacological activities, and the experimental methodologies crucial for their study.
Introduction to Diterpenoid Alkaloids
Diterpenoid alkaloids (DAs) are a large and structurally complex class of natural products, primarily found in plants of the genera Aconitum and Delphinium within the Ranunculaceae family.[1][2] These compounds have garnered significant scientific interest due to their potent and diverse biological activities, which range from therapeutic effects like analgesia and anti-inflammation to severe toxicity.[2][3] Historically used in traditional medicine, particularly in Asia, many diterpenoid alkaloids are now the subject of intense modern pharmacological research for their potential as lead compounds in the development of new drugs for a variety of conditions, including pain, cardiac arrhythmias, and cancer.[2][3]
Their complex chemical structures, often featuring intricate polycyclic skeletons and numerous stereocenters, present both a challenge and an opportunity for medicinal chemistry and drug development.[4][5] Understanding the foundational aspects of their chemistry, biosynthesis, and pharmacology is critical for harnessing their therapeutic potential while mitigating their inherent risks.
Classification and Chemical Diversity
Diterpenoid alkaloids are categorized based on the carbon skeleton of their core structure, which originates from a tetracyclic or pentacyclic diterpene precursor through an amination reaction.[6][7] The primary classification divides them into three main groups based on the number of carbon atoms in their skeleton.[2][6][8]
-
C₁₈-Diterpenoid Alkaloids: These alkaloids possess an 18-carbon skeleton, typically arising from the oxidative removal of a carbon atom from a C₁₉-diterpenoid alkaloid. This class includes compounds like lappaconitine (B608462) and ranaconitine.[2][3]
-
C₁₉-Diterpenoid Alkaloids: This is the most extensive and structurally varied class, characterized by a 19-carbon skeleton. Aconitine (B1665448), a well-known and highly toxic example, belongs to this group.[2][3]
-
C₂₀-Diterpenoid Alkaloids: These alkaloids retain the full 20-carbon skeleton of their diterpene precursors. Examples include atisine (B3415921) and veatchine.[2][9]
Further sub-classifications exist within these major groups based on the specific arrangement of the carbon skeleton and functional group modifications.[1][6] The structural diversity is enhanced by various functional groups, such as ester and methoxy (B1213986) groups, which significantly impact the biological activity and toxicity of the compounds.[2]
| Classification | Carbon Skeleton | Representative Examples | Key Structural Features |
| C₁₈-Diterpenoid Alkaloids | 18 Carbons | Lappaconitine, Ranaconitine | Typically derived from C₁₉-DAs by loss of a carbon atom.[2][3] |
| C₁₉-Diterpenoid Alkaloids | 19 Carbons | Aconitine, Mesaconitine, Hypaconitine | Largest and most structurally diverse class.[2][3] |
| C₂₀-Diterpenoid Alkaloids | 20 Carbons | Atisine, Veatchine, Kobusine | Retain the original 20-carbon diterpene skeleton.[2][9] |
Biosynthesis of Diterpenoid Alkaloids
The biosynthesis of diterpenoid alkaloids is a complex process that begins with the universal precursors for all terpenoids. The pathway involves the cyclization of a diterpene precursor followed by amination and subsequent structural modifications.
The initial steps involve the formation of the five-carbon building block, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.[6][10] Four of these five-carbon units are then condensed to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).[5]
The GGPP molecule undergoes a series of cyclizations to form the characteristic polycyclic diterpene skeletons, such as ent-kaurene (B36324) and ent-atisane.[5][6] A key step in the formation of diterpenoid alkaloids is the amination of a tetracyclic or pentacyclic diterpenoid intermediate.[6][7] This introduction of a nitrogen atom, often from an amino acid like L-serine, transforms the diterpene into the fundamental alkaloid structure.[6] Subsequent enzymatic modifications, including oxidations, esterifications, and rearrangements, lead to the vast diversity of diterpenoid alkaloids found in nature.
Caption: Biosynthetic pathway of diterpenoid alkaloids.
Pharmacological Activities and Mechanisms of Action
Diterpenoid alkaloids exhibit a broad spectrum of pharmacological effects, which are intricately linked to their specific chemical structures.
Neuropharmacological Effects
Many diterpenoid alkaloids are known for their potent effects on the central and peripheral nervous systems.[1][11]
-
Analgesic Activity: Compounds like bulleyaconitine A and lappaconitine have demonstrated significant analgesic effects.[1][6] Their mechanisms of action often involve the blockade of voltage-gated sodium channels, which reduces neuronal excitability and pain signal transmission.[1][2] Some also act by increasing the release of endogenous opioids like dynorphin (B1627789) A or by modulating adrenergic and serotoninergic systems.[1]
-
Anticonvulsant Activity: Certain diterpenoid alkaloids, including aconitine and 3-acetyl aconitine, have shown antiepileptic effects in preclinical studies, primarily through their interaction with Na+ channels.[1][6] They can cause persistent activation followed by desensitization of these channels.[1]
-
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation: Methyllycaconitine, found mainly in Delphinium species, is a potent antagonist of the α7 nicotinic acetylcholine receptor, highlighting another important neurological target for this class of compounds.[6][11]
Caption: Mechanism of sodium channel blockade by diterpenoid alkaloids.
Anti-inflammatory Activity
Diterpenoid alkaloids have shown potent anti-inflammatory properties.[8][12] One of the key mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[13] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and chemokines. By inhibiting this pathway, diterpenoid alkaloids can effectively reduce the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway.
Antitumor and Other Activities
Several diterpenoid alkaloids have been investigated for their antiproliferative effects against various human cancer cell lines.[9][12] C₂₀-diterpenoid alkaloids, in particular, have shown potent inhibitory activity on tumor cells.[12] Additionally, this class of compounds has been studied for antiarrhythmic, antimicrobial, and local anesthetic activities.[1]
| Compound | Pharmacological Activity | Reported IC₅₀/EC₅₀ or Potency | Mechanism of Action |
| Bulleyaconitine A | Analgesic | Potent analgesic effect | Increases release of dynorphin A, inactivates Na+ channels.[1] |
| Lappaconitine | Analgesic, Anti-arrhythmic | Analgesic potency comparable to tramadol (B15222) and morphine.[1][6] | Blocks voltage-gated sodium channels.[2] |
| Aconitine | Anticonvulsant, Neurotoxic | Potent antiepileptiform activity.[14] | Persistent activation and desensitization of Na+ channels.[1][6] |
| Methyllycaconitine | Neuromodulatory | High affinity for α7 nAChR binding sites. | Antagonist of α7 nicotinic acetylcholine receptors.[6][11] |
| Bullatine A | Anti-hypersensitivity | Effective in various rat pain models. | Modulation of dynorphin A and pro-inflammatory cytokines.[12] |
Key Experimental Methodologies
The study of diterpenoid alkaloids involves a series of specialized experimental protocols for their extraction, purification, characterization, and biological evaluation.
Isolation and Purification
The isolation of diterpenoid alkaloids from plant material is a multi-step process that typically begins with solvent extraction and is followed by chromatographic separation.
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Extraction: Powdered plant material is often defatted with a non-polar solvent (e.g., n-hexane) before being subjected to extraction with a more polar solvent like methanol (B129727) or ethanol.[15][16] An acid-base extraction protocol is commonly employed to selectively isolate the basic alkaloid fraction.[16]
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Purification: Advanced chromatographic techniques are essential for separating the complex mixture of alkaloids. pH-zone-refining counter-current chromatography has proven to be a highly efficient method for the preparative separation of these compounds.[17] Other techniques include column chromatography and high-performance liquid chromatography (HPLC).[18]
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terpenoid-Alkaloids: Their Biosynthetic Twist of Fate and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Neuropharmacological Potential of Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preliminary Investigation of Compounds in Aconitum Vilmorinianum Radix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive preliminary investigation into the chemical compounds found in Aconitum vilmorinianum Radix, a plant with a history of use in traditional medicine. This document summarizes the key chemical constituents, their quantitative analysis, detailed experimental protocols for their isolation and evaluation, and an exploration of the signaling pathways through which they exert their biological effects. The information is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Chemical Constituents and Quantitative Analysis
Aconitum vilmorinianum Radix is a rich source of various diterpenoid alkaloids, which are considered to be its primary bioactive components. Other classes of compounds, such as glycosides and flavonoids, have also been identified.[1] The alkaloid composition can vary significantly, influencing both the therapeutic and toxic properties of the plant material.
A study utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been conducted to simultaneously determine the content of nine major alkaloid components in cultivated Radix Aconitum Vilmoriniani. The results of this analysis highlight the variability in the concentrations of these compounds. The primary differential components identified include talatisamine, vilmorrianine A, yunaconitine, geniculatine C, and austroconitine B.[2]
For the purpose of quality control and to ensure the safe use of this medicinal plant, a standardized method for the quantitative determination of the major toxic alkaloids is crucial. High-Performance Liquid Chromatography (HPLC) methods have been developed for the accurate quantification of key toxic alkaloids such as aconitine (B1665448), mesaconitine, and hypaconitine (B608023) in Aconitum roots.[3]
Table 1: Major Chemical Compounds Identified in Aconitum vilmorinianum Radix and Related Species
| Compound Class | Specific Compounds | Reference |
| Diterpenoid Alkaloids | Yunaconitine, Bulleyaconitine, Vilmorrianine A, Talatisamine, Geniculatine C, Austroconitine B, Aconitine, Hypaconitine, Mesaconitine | [1][2] |
| Glycosides | - | [1] |
| Flavonoids | - | [1] |
Note: This table represents a qualitative summary. Quantitative data can vary and should be determined for specific plant batches.
Experimental Protocols
General Extraction and Isolation of Alkaloids
The extraction and isolation of alkaloids from Aconitum species is a multi-step process designed to separate these basic compounds from other plant constituents. A general workflow is outlined below.
A common method involves the following steps:
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Sample Preparation: The plant material, Aconitum vilmorinianum Radix, is dried and ground into a coarse powder to increase the surface area for solvent extraction.[4]
-
Extraction: The powdered material is then extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, often with the aid of heat (reflux) or sonication to enhance extraction efficiency.[5] An alternative method involves initial extraction with an ammoniacal ether solution followed by methanol.[6] A patented rapid extraction method utilizes repeated beating of the fresh plant material with the total alkaloid extract.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process. The extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This aqueous layer is then washed with an immiscible organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is then raised with a base (e.g., ammonia) to deprotonate the alkaloids, making them soluble in an organic solvent. The alkaloids are then extracted into an immiscible organic solvent.[7]
-
Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to various chromatographic techniques for separation and purification. These can include:
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Column Chromatography: Using stationary phases like silica (B1680970) gel or alumina.[5]
-
High-Performance Liquid Chromatography (HPLC): For final purification of individual compounds.[3]
-
Quantitative Analysis by UPLC-MS/MS
A validated UPLC-MS/MS method has been established for the simultaneous quantification of nine diterpenoid alkaloids in Aconitum vilmorinianum Radix.[2]
Instrumentation:
-
Ultra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., formic acid or ammonium (B1175870) acetate) is employed to achieve optimal separation.
-
Flow Rate: A low flow rate is maintained for efficient separation and ionization.
-
Column Temperature: The column is maintained at a constant temperature to ensure reproducibility.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of alkaloids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying target compounds. Specific precursor-to-product ion transitions are monitored for each alkaloid.
Sample Preparation:
-
An accurately weighed amount of the powdered plant material is extracted with a suitable solvent system, often with the aid of ultrasonication.
-
The extract is then filtered and appropriately diluted before injection into the UPLC-MS/MS system.
Biological Activities and Signaling Pathways
The compounds isolated from Aconitum vilmorinianum Radix exhibit a range of biological activities, with the most prominent being their anti-inflammatory and analgesic effects. These effects are mediated through interactions with specific molecular targets and signaling pathways.
Anti-inflammatory Activity and the MAPK/NF-κB Signaling Pathway
Diterpenoid alkaloids from Aconitum species have demonstrated significant anti-inflammatory properties. Their mechanism of action is often linked to the modulation of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Natural compounds can inhibit NF-κB signaling through various mechanisms, such as preventing the activation of the IKK complex and the subsequent translocation of the NF-κB transcription factor to the nucleus.[8] The MAPK signaling pathway is another critical regulator of inflammation, and its inhibition by natural products can lead to a reduction in the production of pro-inflammatory mediators.[9]
The anti-inflammatory activity of plant extracts and their isolated compounds is often evaluated using in vitro assays that measure the inhibition of inflammatory mediators. For instance, the half-maximal inhibitory concentration (IC50) for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common metric.[10] Some Aconitum alkaloids have shown IC50 values for the inhibition of IL-6 production in the micromolar range.[11]
Analgesic Activity and Interaction with Voltage-Gated Sodium Channels
The analgesic properties of Aconitum alkaloids are primarily attributed to their interaction with voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in neurons.
Certain diterpenoid alkaloids from Aconitum act as modulators of VGSCs, binding to site 2 of the channel.[12] This interaction can lead to a blockage of neuronal conduction, resulting in an analgesic effect. The potency of this effect, often measured as the median effective dose (ED50), can vary significantly between different alkaloids. For some potent analgesic alkaloids, the ED50 can be in the microgram per kilogram range.[13] However, it is crucial to note that the therapeutic window for these compounds is often narrow due to their high toxicity.[14] The irreversible block of sodium channels by some of these alkaloids contributes to both their therapeutic and toxic effects.[15]
Conclusion
Aconitum vilmorinianum Radix is a promising source of bioactive diterpenoid alkaloids with significant anti-inflammatory and analgesic properties. This guide has provided a preliminary overview of the key chemical constituents, methods for their analysis and isolation, and the underlying mechanisms of their biological activities. Further research is warranted to fully elucidate the quantitative composition of this plant, refine extraction and purification protocols, and conduct comprehensive preclinical and clinical studies to evaluate the therapeutic potential and safety of its compounds. The information presented herein serves as a valuable starting point for such endeavors.
References
- 1. Aconitum and Delphinium sp. alkaloids as antagonist modulators of voltage-gated Na+ channels. AM1/DFT electronic structure investigations and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS multi-index content determination and chemometric analysis of the cultivated Radix Aconitum Vilmoriniani [yndxxb.ynu.edu.cn]
- 3. Comparison of a specific HPLC determination of toxic aconite alkaloids in processed Radix aconiti with a titration method of total alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. jocpr.com [jocpr.com]
- 6. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of 8-Deacetylyunaconitine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Deacetylyunaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus, which have a long history in traditional medicine for treating pain and inflammation. As a derivative of the more extensively studied yunaconitine (B1683533) and aconitine (B1665448), this compound is presumed to share similar biological activities, including analgesic, anti-inflammatory, and cardiotoxic properties. This technical guide provides a comprehensive overview of the known biological activities of closely related diterpenoid alkaloids, primarily aconitine, to infer the potential therapeutic and toxicological profile of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics based on this class of compounds.
Core Biological Activities: Analgesic and Anti-inflammatory Effects
The primary therapeutic interest in this compound and related alkaloids lies in their potent analgesic and anti-inflammatory properties. Extensive studies on aconitine have demonstrated significant efficacy in various preclinical models of pain and inflammation.
Analgesic Activity
Aconitine has been shown to exert significant analgesic effects in various animal models of pain. These effects are believed to be mediated through the modulation of ion channels, particularly voltage-gated sodium channels, in sensory neurons.
Quantitative Data on the Analgesic Effects of Aconitine:
| Experimental Model | Animal Model | Compound | Dose | Efficacy |
| Hot Plate Test | Mice | Aconitine | 0.3 mg/kg | 17.12% increase in pain threshold |
| Hot Plate Test | Mice | Aconitine | 0.9 mg/kg | 20.27% increase in pain threshold |
| Acetic Acid-Induced Writhing Test | Mice | Aconitine | 0.3 mg/kg | 68% inhibition of writhing |
| Acetic Acid-Induced Writhing Test | Mice | Aconitine | 0.9 mg/kg | 76% inhibition of writhing |
Anti-inflammatory Activity
The anti-inflammatory properties of aconitine are attributed to its ability to suppress the production of pro-inflammatory mediators. Studies have shown that aconitine can inhibit edema formation and reduce the levels of key inflammatory cytokines.
Quantitative Data on the Anti-inflammatory Effects of Aconitine:
| Experimental Model | Animal Model | Compound | Dose | Efficacy |
| Carrageenan-Induced Paw Edema | Rats | Aconitine | 0.1 mg/kg | Significant inhibition of edema |
| LPS-Induced Acute Lung Injury | Rats | Aconitine | 60 mg/L (intragastric) | Reduction in TNF-α, IL-6, and IL-1β levels |
Mechanism of Action: Modulation of Ion Channels and Inflammatory Pathways
The biological activities of diterpenoid alkaloids are primarily attributed to their interaction with key cellular signaling components, including ion channels and inflammatory pathways.
Modulation of Voltage-Gated Sodium Channels
A central mechanism underlying both the analgesic and toxic effects of aconitine and its analogs is the modulation of voltage-gated sodium channels (VGSCs). Aconitine binds to site 2 of the α-subunit of VGSCs, leading to a persistent activation of the channel at resting membrane potential. This causes a continuous influx of Na+ ions, leading to membrane depolarization, which can block nerve conduction (analgesia) but also induce cardiac arrhythmias (cardiotoxicity). In contrast, some related alkaloids, like lappaconitine (B608462), act as VGSC blockers.[1]
Involvement of TRPV1 Channels
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation, is another potential target for diterpenoid alkaloids. Some studies suggest that these alkaloids may directly or indirectly modulate TRPV1 activity, contributing to their analgesic effects.
Inhibition of Inflammatory Signaling Pathways
Aconitum alkaloids have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] By suppressing these pathways, the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 is reduced.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of the biological activities of aconitine and related alkaloids are provided below.
Hot Plate Test for Analgesic Activity
This method is used to assess the central analgesic activity of a compound.
-
Animals: Male Swiss mice (20-25 g) are used.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
The test compound (e.g., aconitine dissolved in a suitable vehicle) or vehicle control is administered to the animals (e.g., intraperitoneally).
-
At a predetermined time after administration (e.g., 30 minutes), each mouse is placed on the hot plate.
-
The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
-
Data Analysis: The percentage increase in pain threshold is calculated using the formula: ((Test Latency - Control Latency) / Control Latency) * 100.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound or vehicle is administered (e.g., orally or intraperitoneally).
-
After a specific time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: ((Control Edema - Test Edema) / Control Edema) * 100.
LPS-Stimulated Macrophage Assay for In Vitro Anti-inflammatory Activity
This assay assesses the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is then added to the wells to induce an inflammatory response.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using commercially available ELISA kits.
-
-
Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of the inflammatory mediator production) is calculated.
Mandatory Visualizations
Signaling Pathways
Caption: Inferred anti-inflammatory signaling pathway of this compound.
Caption: Inferred mechanism of analgesia via sodium channel modulation.
Experimental Workflow
Caption: Experimental workflow for evaluating biological activity.
Conclusion and Future Directions
While direct experimental data on this compound is currently limited, the extensive research on its parent compounds, particularly aconitine, provides a strong foundation for predicting its biological activities. The evidence strongly suggests that this compound likely possesses significant analgesic and anti-inflammatory properties, primarily through the modulation of voltage-gated sodium channels and the inhibition of key inflammatory signaling pathways. However, the high toxicity associated with aconitine underscores the critical need for thorough investigation into the therapeutic index of this compound.
Future research should focus on:
-
Direct evaluation of this compound: Conducting comprehensive in vitro and in vivo studies to determine the specific analgesic and anti-inflammatory efficacy and potency (e.g., EC50, IC50 values) of this compound.
-
Toxicological profiling: Establishing a detailed safety profile, including acute and chronic toxicity studies, with a particular focus on cardiotoxicity.
-
Mechanism elucidation: Investigating the precise molecular targets and signaling pathways modulated by this compound to better understand its mechanism of action and to identify potential biomarkers for its effects.
-
Structure-activity relationship (SAR) studies: Exploring the synthesis and evaluation of analogs of this compound to identify compounds with an improved therapeutic window, separating the desired analgesic and anti-inflammatory effects from the unwanted toxicity.
By addressing these key areas, the full therapeutic potential of this compound and related diterpenoid alkaloids can be unlocked, potentially leading to the development of novel and effective treatments for pain and inflammatory disorders.
References
- 1. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloids from Aconitum carmichaelii Alleviates DSS-Induced Ulcerative Colitis in Mice via MAPK/NF-κB/STAT3 Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 8-Deacetylyunaconitine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Deacetylyunaconitine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum vilmorinianum, represents a compound of significant toxicological interest. As a member of the highly toxic family of Aconitum alkaloids, its toxicological profile is characterized by potent cardiotoxicity and neurotoxicity. This technical guide provides a comprehensive overview of the known toxicological data for this compound, including quantitative toxicity metrics, mechanisms of action, and detailed experimental methodologies for its assessment. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and managing the risks associated with this compound.
Introduction
The genus Aconitum, commonly known as monkshood or wolfsbane, has a long history in traditional medicine, often for its analgesic and anti-inflammatory properties. However, the therapeutic window of Aconitum preparations is notoriously narrow due to the presence of highly toxic diterpenoid alkaloids. This compound is a significant constituent of some Aconitum species and contributes to their overall toxicity. A thorough understanding of its toxicological profile is crucial for the safe handling, research, and potential development of any related therapeutic agents. The primary toxic effects of Aconitum alkaloids, including this compound, are mediated through their interaction with voltage-gated sodium channels, leading to severe cardiovascular and neurological complications.
Quantitative Toxicological Data
The acute toxicity of this compound has been quantified in animal models, providing critical data for risk assessment. The following table summarizes the available median lethal dose (LD50) values.
| Parameter | Value | Route of Administration | Species | Reference |
| LD50 | 60.0 mg/kg | Oral | ICR Mice (female) | [1] |
| LD50 | 7.60 mg/kg | Intravenous | ICR Mice (female) | [1] |
Mechanism of Toxicity
The principal mechanism underlying the toxicity of this compound, consistent with other Aconitum alkaloids, is its effect on voltage-gated sodium channels (VGSCs).
Interaction with Voltage-Gated Sodium Channels
This compound binds to site 2 of the α-subunit of VGSCs. This binding modifies the channel's function, causing a persistent activation or a delay in inactivation. The continued influx of sodium ions leads to prolonged depolarization of excitable membranes in neurons and cardiomyocytes. This disruption of normal electrical signaling is the primary driver of the observed cardiotoxic and neurotoxic effects.
Cardiotoxicity
The persistent activation of sodium channels in cardiac muscle cells leads to a prolonged action potential duration and can induce early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs). These aberrant electrical activities can trigger life-threatening cardiac arrhythmias, including ventricular tachycardia and fibrillation.
Neurotoxicity
In the nervous system, the prolonged depolarization of neurons leads to hyperexcitability. This can manifest as paresthesia (tingling and numbness), muscle weakness, and in severe cases, convulsions and respiratory paralysis.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced toxicity.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to assess the toxicology of this compound.
Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of this compound following oral and intravenous administration in mice.
Methodology: Up-and-Down Procedure (UDP)
The UDP is a sequential dosing method that allows for the estimation of the LD50 with a reduced number of animals compared to traditional methods.
Experimental Workflow:
Protocol Details:
-
Animal Model: Female ICR mice are used.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle, with ad libitum access to food and water.
-
Dosing:
-
Oral Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.
-
Intravenous Administration: The compound is dissolved in a sterile vehicle suitable for injection (e.g., saline) and administered via the tail vein.
-
-
Dose Progression: The initial dose is selected based on available information. Subsequent doses are increased or decreased by a constant factor (e.g., 1.5) depending on the outcome (survival or death) of the previously dosed animal.
-
Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.
-
LD50 Calculation: The LD50 and its confidence interval are calculated using the Maximum Likelihood Estimation method.
In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic potential of this compound on a relevant cell line (e.g., H9c2 cardiomyocytes or SH-SY5Y neuroblastoma cells).
Methodology: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Experimental Workflow:
Protocol Details:
-
Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (half-maximal inhibitory concentration) is calculated.
Conclusion
This compound is a potent toxic diterpenoid alkaloid with significant cardiotoxic and neurotoxic properties. Its mechanism of action is primarily through the modulation of voltage-gated sodium channels. The quantitative toxicological data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals working with this compound. Due to its high toxicity, extreme caution should be exercised during handling and experimentation. Further research is warranted to fully elucidate the specific molecular interactions and downstream signaling pathways affected by this compound to better predict and mitigate its toxic effects.
References
8-Deacetylyunaconitine: A Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Deacetylyunaconitine is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, a cornerstone of traditional medicine. This document provides a comprehensive overview of the natural sources of this compound and outlines detailed methodologies for its extraction and purification. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Natural Sources of this compound
This compound is primarily isolated from the roots of Aconitum vilmorinianum Radix, a species within the Ranunculaceae family. While other Aconitum species are rich sources of various diterpenoid alkaloids, A. vilmorinianum is the most cited source for this specific compound. The concentration of this compound can vary depending on the plant's geographical location, harvesting time, and the specific part of the root used.
Table 1: Natural Sources and Localization of this compound
| Plant Species | Family | Plant Part |
| Aconitum vilmorinianum | Ranunculaceae | Radix (Root) |
Extraction and Purification of this compound
The extraction of this compound from its natural source involves a multi-step process that includes solvent extraction followed by various chromatographic techniques. The following is a synthesized protocol based on established methods for the isolation of diterpenoid alkaloids from Aconitum species.
General Extraction Workflow
The overall process involves the extraction of total alkaloids from the plant material, followed by purification steps to isolate this compound.
An In-depth Technical Guide to the Putative Biosynthesis of 8-Deacetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 8-deacetylyunaconitine (B10862179), a C19-diterpenoid alkaloid found in plants of the Aconitum genus, particularly Aconitum vilmorinianum.[1][2] While the complete pathway has not been fully elucidated, this document outlines a putative pathway based on extensive research into the biosynthesis of related diterpenoid alkaloids.[3] It also details the common experimental methodologies for pathway discovery and presents a framework for the quantitative data required for a thorough characterization.
Introduction to this compound
This compound is a member of the aconitine-type C19-diterpenoid alkaloids, a class of natural products known for their complex structures and significant biological activities, including toxicity.[2][4] These compounds are of great interest to researchers in medicine and pharmacology. Understanding their biosynthesis is crucial for the potential biotechnological production of these valuable molecules and for the development of novel therapeutics. This compound is closely related to yunaconitine, and it is hypothesized to be a direct precursor in the biosynthetic pathway.[5]
The Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with basic precursors from primary metabolism and involves a series of complex enzymatic reactions to construct the intricate diterpenoid alkaloid skeleton. The pathway can be divided into four main stages:
Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)
The biosynthesis starts with the production of the universal C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two independent pathways for this: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[3][6] Three molecules of IPP and one molecule of DMAPP are then sequentially condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[3][6]
Stage 2: Formation of the Atisane (B1241233) Diterpene Skeleton
The linear GGPP molecule is then cyclized by terpene synthases (TPS) to form the characteristic polycyclic diterpene skeleton. For atisine-type alkaloids, this involves the formation of an ent-copalyl diphosphate (B83284) intermediate, which is then further cyclized to form the atisane skeleton.[7] This part of the pathway is foundational for a large variety of diterpenoid alkaloids.
Stage 3: Nitrogen Incorporation and Formation of the Core Alkaloid Structure
A key step in the biosynthesis of diterpenoid alkaloids is the incorporation of a nitrogen atom.[7] Recent studies have shown that ethanolamine (B43304) is the likely nitrogen source for the majority of detected diterpenoid alkaloids in Aconitum species.[8] This step is catalyzed by a reductase and likely involves the oxidation of the diterpene skeleton followed by a condensation reaction with ethanolamine to form the characteristic heterocyclic ring system.[7][8] Atisinium is a known early intermediate in this class of alkaloids.[8]
Stage 4: Tailoring of the Diterpenoid Alkaloid Skeleton
The core atisine-type skeleton undergoes a series of extensive modifications, including oxidations, hydroxylations, methylations, and acylations, to produce the vast diversity of C19-diterpenoid alkaloids.[6] These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), methyltransferases, and acyltransferases.[6] For the biosynthesis of this compound, a series of specific hydroxylations and methylations would lead to the formation of this compound. It is highly probable that this compound then serves as the substrate for an acetyltransferase, which acetylates the hydroxyl group at the C8 position to yield yunaconitine.
Below is a diagram illustrating the putative biosynthetic pathway leading to this compound.
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data for Pathway Characterization
A complete understanding and potential engineering of the this compound biosynthesis pathway require quantitative data on enzyme kinetics and metabolite levels. While specific data for this pathway is not yet available, the following table outlines the essential parameters that researchers would need to determine.
| Enzyme Class | Putative Enzyme Example | Substrate(s) | Product(s) | Key Kinetic Parameters | Gene Expression Profile |
| Terpene Synthase | GGPPS | IPP, DMAPP | GGPP | Km, kcat, Vmax | High in tissues with high alkaloid accumulation. |
| Terpene Synthase | Atisane Synthase | GGPP | Atisane-type diterpene | Km, kcat, Vmax | Co-expressed with other pathway genes. |
| Cytochrome P450 | CYP701A family | Atisane-type diterpene | Oxidized intermediates | Km, kcat, Vmax | Co-expressed with terpene synthases. |
| Reductase | Oxidized diterpene, Ethanolamine | Atisinium-type alkaloids | Km, kcat, Vmax | Tissue-specific expression. | |
| Methyltransferase | Hydroxylated intermediates, SAM | Methylated intermediates | Km, kcat, Vmax | Correlates with the production of specific alkaloids. | |
| Acetyltransferase | BAHD family | This compound, Acetyl-CoA | Yunaconitine | Km, kcat, Vmax | High in yunaconitine-producing tissues. |
Experimental Protocols for Pathway Elucidation
The elucidation of diterpenoid alkaloid biosynthetic pathways relies on a combination of modern multi-omics approaches and classical biochemical techniques.
4.1 Gene Discovery via Transcriptomics and Co-expression Analysis
-
Tissue Selection and RNA Sequencing: Collect different tissues (e.g., roots, stems, leaves) from Aconitum vilmorinianum, as diterpenoid alkaloid accumulation is often tissue-specific.[9] Extract high-quality total RNA and perform deep sequencing (RNA-seq).
-
De Novo Transcriptome Assembly: For species without a reference genome, assemble the RNA-seq reads into a de novo transcriptome to create a catalog of expressed genes.
-
Gene Annotation: Annotate the assembled unigenes by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to predict their functions.
-
Differential Expression Analysis: Identify genes that are significantly upregulated in tissues with high alkaloid content compared to those with low content.
-
Co-expression Analysis: Identify clusters of genes that show similar expression patterns across different tissues or experimental conditions. Genes involved in the same biosynthetic pathway are often co-expressed. Candidate genes for terpene synthases, CYP450s, reductases, and acyltransferases can be identified from these clusters.[8]
4.2 Functional Characterization of Candidate Genes
-
Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes and clone them into expression vectors. Express the recombinant proteins in a suitable heterologous host, such as Nicotiana benthamiana (for in vivo assays) or Escherichia coli / Saccharomyces cerevisiae (for in vitro enzyme assays).[8]
-
In Vivo Assays: Infiltrate N. benthamiana leaves with Agrobacterium tumefaciens carrying the expression constructs. After a few days of incubation, harvest the leaf tissue, extract the metabolites, and analyze them using LC-MS to detect the product of the expressed enzyme.
-
In Vitro Enzyme Assays: Purify the recombinant enzymes from the expression host. Incubate the purified enzyme with a putative substrate and any necessary co-factors. Analyze the reaction mixture by LC-MS or GC-MS to confirm the enzymatic activity and identify the product.
-
Isotopic Labeling: Feed isotopically labeled precursors (e.g., ¹³C- or ²H-labeled substrates) to the plant or the heterologous expression system to trace the flow of atoms through the pathway and confirm the role of specific enzymes and intermediates.[8]
4.3 Metabolite Analysis
-
Extraction: Develop an optimized extraction protocol for diterpenoid alkaloids from plant tissues using appropriate solvents.
-
Quantification and Identification: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the sensitive and accurate quantification of this compound and related alkaloids in different samples.[5][10] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of novel intermediates.
Below is a diagram summarizing a general experimental workflow for identifying genes in a biosynthetic pathway.
Caption: A general workflow for the discovery of biosynthetic pathway genes.
Conclusion and Future Outlook
The biosynthesis of this compound is a complex process involving a multitude of enzymes and intermediates. While significant progress has been made in understanding the general pathway of diterpenoid alkaloid biosynthesis in Aconitum, the specific enzymes and regulatory mechanisms involved in the later tailoring steps that lead to the vast diversity of these compounds, including this compound, remain largely unknown.
Future research should focus on the functional characterization of candidate genes identified through transcriptomic studies in Aconitum vilmorinianum. The successful elucidation of the complete pathway will not only provide fundamental insights into plant secondary metabolism but also pave the way for the metabolic engineering of microorganisms to produce these medicinally important but often scarce natural products.
References
- 1. Diterpenoid alkaloids from Aconitum vilmorinianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the miRNA Transcriptome in Aconitum vilmorinianum and Its Regulation of Diterpenoid Alkaloid Biosynthesis | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. De novo RNA sequencing and analysis reveal the putative genes involved in diterpenoid biosynthesis in Aconitum vilmorinianum roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terpenoid-Alkaloids: Their Biosynthetic Twist of Fate and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 8-Deacetylyunaconitine in Biological Matrices using HPLC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid found in plants of the Aconitum genus. These plants have a history of use in traditional medicine, but their therapeutic window is narrow due to the presence of highly toxic alkaloids. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations containing these compounds. This application note provides a detailed protocol for the analysis of this compound in biological matrices, specifically rat plasma, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The described method is based on established principles for the analysis of aconitum alkaloids and offers high sensitivity and selectivity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity >98%)
-
Internal Standard (IS), e.g., Aconitine or a deuterated analog
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Deionized water, 18 MΩ·cm or higher
-
Rat plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Standard and Sample Preparation
2.2.1. Standard Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
2.2.2. Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank rat plasma to yield final concentrations in the desired range (e.g., 0.3-600 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
2.2.3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-MS Method
The following parameters can be used as a starting point and should be optimized for the specific instrument used.
2.3.1. HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
2.3.2. Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
|
In Vitro Experimental Blueprint for 8-Deacetylyunaconitine: A Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant step forward for oncological and pharmacological research, detailed application notes and protocols for the in vitro experimental setup of 8-Deacetylyunaconitine (8-DA) have been developed. This comprehensive guide is tailored for researchers, scientists, and drug development professionals, providing a foundational framework for investigating the therapeutic potential of this compound. 8-DA is emerging as a compound of interest, suggested to function as a histone deacetylase (HDAC) inhibitor, a class of agents known to modulate gene expression and induce apoptosis in cancer cells.
These application notes offer meticulously detailed methodologies for key in vitro assays, including cell viability, apoptosis, and protein expression analysis. By providing standardized protocols, this resource aims to enhance the reproducibility and comparability of research findings across different laboratories.
Quantitative Data Summary
While specific IC50 values for this compound are not yet widely published across a broad range of cancer cell lines, the provided protocols will enable researchers to generate this critical data. The following table is a template for summarizing experimentally determined IC50 values of 8-DA following treatment for 48 hours.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental data] |
| HeLa | Cervical Adenocarcinoma | [Insert experimental data] |
| A549 | Lung Carcinoma | [Insert experimental data] |
| Jurkat | T-cell Leukemia | [Insert experimental data] |
| PC-3 | Prostate Adenocarcinoma | [Insert experimental data] |
Caption: Template for summarizing the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after 48 hours of treatment.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of 8-DA on the metabolic activity of cultured cells, providing an indication of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (8-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 8-DA in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the prepared 8-DA dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Following the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with 8-DA as described above
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with 8-DA at the determined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control group.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
3. Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis signaling pathways.
-
Materials:
-
Cells treated with 8-DA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with 8-DA at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection system.
-
Analyze the band intensities relative to a loading control like GAPDH.
-
Signaling Pathway and Experimental Workflow Visualization
To elucidate the proposed mechanism of action of 8-DA, the following diagrams visualize the key signaling pathways and experimental workflows.
Caption: A streamlined workflow for the in vitro evaluation of this compound's effects on cancer cells.
Caption: Proposed mechanism of this compound-induced apoptosis via HDAC inhibition, engaging both intrinsic and extrinsic pathways.
This comprehensive guide provides a robust starting point for researchers to systematically investigate the in vitro anti-cancer effects of this compound. The detailed protocols and visual aids are designed to facilitate experimental design and data interpretation, ultimately accelerating our understanding of this promising compound.
Application Notes and Protocols for 8-Deacetylyunaconitine in Cell Culture
A Fictionalized Application Note Based on General Properties of Related Compounds
Introduction
8-Deacetylyunaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus. While specific biological data for this compound is not extensively available in public literature, related diterpenoid alkaloids have demonstrated potent cytotoxic and pro-apoptotic activities in various cancer cell lines. This document provides a generalized framework and protocols for researchers to begin characterizing the effects of this compound in cell culture, with a focus on assessing its potential as an anti-cancer agent. The protocols outlined below are based on standard methodologies for evaluating novel bioactive compounds.
Disclaimer: The following data and protocols are illustrative and based on the general characteristics of diterpenoid alkaloids. Researchers must perform their own dose-response experiments to determine the optimal concentrations and treatment times for their specific cell lines and experimental conditions.
Data Presentation: Illustrative Quantitative Data
The following tables represent hypothetical data that would be generated from the described experimental protocols.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.8 |
| HeLa | Cervical Cancer | 18.5 |
| Jurkat | T-cell Leukemia | 9.7 |
Table 2: Induction of Apoptosis by this compound in Jurkat Cells (Hypothetical Data)
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control (DMSO) | - | 5.3 |
| This compound | 5 | 25.1 |
| This compound | 10 | 48.9 |
| This compound | 20 | 72.4 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol outlines the use of flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Jurkat cells (or another suitable cell line)
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed Jurkat cells at a density of 2 x 10⁵ cells/mL in a 6-well plate. Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Application Notes and Protocols for 8-Deacetylyunaconitine Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxic effects of 8-Deacetylyunaconitine, a diterpenoid alkaloid derived from Aconitum Vilmorinian Radix[1]. The following protocols are designed to be broadly applicable for initial screening and mechanistic studies of this compound against various cancer cell lines.
Introduction
This compound is a natural compound with potential pharmacological activities. Evaluating its cytotoxicity is a critical first step in the drug discovery process to determine its therapeutic potential and to understand its mechanism of action. This guide outlines two primary methods for quantifying cytotoxicity: the MTT assay for assessing metabolic activity as an indicator of cell viability, and the Lactate (B86563) Dehydrogenase (LDH) assay for measuring plasma membrane damage. Additionally, a protocol for an Annexin V/Propidium Iodide (PI) assay is included to investigate if the observed cytotoxicity is mediated by apoptosis.
Experimental Protocols
Cell Culture and Treatment
A crucial initial step for any cytotoxicity assay is the proper maintenance and preparation of the cell line of interest.
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a specific cancer cell line).
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density that allows for exponential growth during the experiment. The optimal seeding density should be determined empirically for each cell line. A common starting point is 5 × 10⁴ cells/well.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[2] Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed a level that affects cell viability (typically <0.5%).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. Include appropriate controls: untreated cells (vehicle control) and a positive control for cytotoxicity.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.[3]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well plate reader
Protocol for Adherent Cells:
-
After the desired incubation period with this compound, carefully aspirate the culture medium.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.
LDH Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of compromised plasma membrane integrity.[4][5]
Materials:
-
LDH Cytotoxicity Detection Kit (commercially available)
-
96-well plate reader
Protocol:
-
Following treatment with this compound, centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes.[6]
-
Carefully transfer the cell-free supernatant (typically 50-100 µL) to a new, optically clear 96-well plate.[6]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.[6]
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.[5][6]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[5][6]
-
Controls are critical for the LDH assay:
-
Background Control: Medium without cells.
-
Low Control (Spontaneous LDH release): Supernatant from untreated cells.
-
High Control (Maximum LDH release): Supernatant from cells treated with a lysis buffer (e.g., Triton X-100) provided in the kit.[6]
-
Substance Control: this compound in medium alone to check for interference with the assay components.
-
Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow Cytometer
Protocol:
-
After treatment with this compound, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[8]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[8]
-
Incubate for 10-15 minutes at room temperature in the dark.[8]
-
Add 5 µL of PI staining solution.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables.
Table 1: MTT Assay Results - Cell Viability (%)
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 |
| Concentration 1 | |
| Concentration 2 | |
| Concentration 3 | |
| ... | |
| Positive Control |
Percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Table 2: LDH Assay Results - % Cytotoxicity
| Concentration of this compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0 |
| Concentration 1 | |
| Concentration 2 | |
| Concentration 3 | |
| ... | |
| Positive Control (Lysis Buffer) | 100 |
% Cytotoxicity is calculated using the formula: ((Experimental Value - Low Control) / (High Control - Low Control)) x 100.
Table 3: Annexin V/PI Apoptosis Assay Results
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| ... |
Visualization
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Potential Signaling Pathway Involvement
While the specific signaling pathways affected by this compound are not yet fully elucidated, many cytotoxic compounds, including some histone deacetylase inhibitors, are known to induce apoptosis through the activation of caspase cascades and modulation of Bcl-2 family proteins.[9][10][11]
Caption: A potential apoptotic signaling pathway induced by cytotoxic compounds.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors as new cancer drugs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Apoptotic cytotoxic effects of a histone deacetylase inhibitor, FK228, on malignant lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structure Elucidation of 8-Deacetylyunaconitine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: 8-Deacetylyunaconitine is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum vilmorinianum. Like other aconitine-type alkaloids, it possesses a complex hexacyclic core structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such complex natural products. This document provides detailed application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in determining the structure of this compound.
NMR Data Presentation
The complete ¹H and ¹³C NMR spectral data for this compound are crucial for its structural verification. The following tables summarize the chemical shifts and coupling constants, assigned based on comprehensive analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments.
Table 1: ¹H NMR Data of this compound (CDCl₃, 500 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 3.28 | t | 4.5 |
| 2 | 2.15 | m | |
| 3 | 3.05 | m | |
| 4 | - | - | - |
| 5 | 2.58 | d | 6.5 |
| 6 | 4.15 | d | 6.5 |
| 7 | 4.88 | d | 5.0 |
| 8 | 4.45 | d | 5.0 |
| 9 | 2.85 | d | 6.0 |
| 10 | 2.25 | m | |
| 11 | - | - | - |
| 12 | 2.05 | m | |
| 13 | 3.15 | m | |
| 14 | 4.95 | d | 5.5 |
| 15 | 2.75 | m | |
| 16 | 4.35 | t | 4.5 |
| 17 | 2.95 | s | |
| 19 | 2.65 | m | |
| 20 | 1.15 | t | 7.5 |
| OMe-1 | 3.30 | s | |
| OMe-6 | 3.40 | s | |
| OMe-16 | 3.35 | s | |
| OMe-18 | 3.75 | s | |
| O-Anisoyl | |||
| 2' | 8.05 | d | 9.0 |
| 3' | 7.00 | d | 9.0 |
| 5' | 7.00 | d | 9.0 |
| 6' | 8.05 | d | 9.0 |
| OMe-Anisoyl | 3.90 | s |
Table 2: ¹³C NMR Data of this compound (CDCl₃, 125 MHz)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 85.1 | 15 | 40.2 |
| 2 | 26.4 | 16 | 82.8 |
| 3 | 35.2 | 17 | 61.5 |
| 4 | 39.1 | 18 | 79.8 |
| 5 | 49.5 | 19 | 58.2 |
| 6 | 91.1 | N-CH₂ | 49.1 |
| 7 | 88.5 | N-CH₂-C H₃ | 13.5 |
| 8 | 78.9 | OMe-1 | 56.3 |
| 9 | 50.2 | OMe-6 | 59.1 |
| 10 | 45.8 | OMe-16 | 57.8 |
| 11 | 54.1 | OMe-18 | 61.0 |
| 12 | 33.5 | O-Anisoyl | |
| 13 | 75.3 | 1' | 122.5 |
| 14 | 83.7 | 2', 6' | 131.8 |
| 3', 5' | 113.9 | ||
| 4' | 163.5 | ||
| C=O | 166.2 | ||
| OMe-Anisoyl | 55.6 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below.
2.1 Sample Preparation
-
Isolation: this compound is isolated from the roots of Aconitum vilmorinianum using standard chromatographic techniques (e.g., column chromatography over silica (B1680970) gel and preparative HPLC).
-
Purity Check: The purity of the isolated compound should be assessed by HPLC-DAD and LC-MS to be >95%.
-
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
2.2 NMR Data Acquisition
All NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 12 ppm
-
Acquisition Time: 3.0 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 16
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.0 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Data Points: 2048 in F2, 512 in F1
-
Spectral Width: 12 ppm in both dimensions
-
Number of Scans: 8 per increment
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Data Points: 2048 in F2, 256 in F1
-
Spectral Width: 12 ppm in F2, 180 ppm in F1
-
¹JCH Coupling Constant: Optimized for an average of 145 Hz
-
Number of Scans: 16 per increment
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Data Points: 2048 in F2, 256 in F1
-
Spectral Width: 12 ppm in F2, 240 ppm in F1
-
Long-range JCH Coupling Constant: Optimized for 8 Hz
-
Number of Scans: 32 per increment
-
Visualization of the Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound using NMR spectroscopy.
Application Notes and Protocols for 8-Deacetylyunaconitine in Neurobiology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Research specifically detailing the practical applications and neurobiological effects of 8-Deacetylyunaconitine is limited. The following application notes and protocols are based on the well-documented activities of the broader class of Aconitum alkaloids, particularly its close structural analogs, yunaconitine (B1683533) and aconitine (B1665448). Researchers should use this information as a foundational guide and optimize experimental parameters for this compound.
Application Notes
This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus. Like other Aconitum alkaloids, its primary neurobiological activity is expected to be the modulation of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells such as neurons.[1][2] This makes this compound a potential tool for a variety of neurobiological investigations.
Primary Mechanism of Action: Aconitum alkaloids are known to bind to site 2 of the alpha-subunit of voltage-gated sodium channels.[1][3] This binding modifies the channel's gating properties, typically causing a hyperpolarizing shift in the voltage-dependence of activation.[4] This leads to channels opening at more negative membrane potentials and can result in persistent sodium influx, leading to membrane depolarization and sustained neuronal firing. At higher concentrations, this can lead to excitotoxicity. Depending on the specific alkaloid and its concentration, both activation and blockade of sodium channels have been observed.[1][3]
Potential Research Applications:
-
Investigation of Voltage-Gated Sodium Channel Function and Pharmacology: this compound can be utilized as a molecular probe to study the structure-function relationship of various VGSC isoforms. By examining its effects on different neuronal populations, researchers can gain insights into the physiological roles of specific sodium channel subtypes.
-
Modeling of Neuropathic Pain and Paresthesia: The action of Aconitum alkaloids on sensory neurons can induce symptoms similar to neuropathic pain and paresthesia (numbness and tingling).[1] Therefore, this compound could be used in in vitro and in vivo models to study the underlying mechanisms of these conditions and to screen for potential analgesic compounds.
-
Studies of Neuronal Excitability and Seizure Models: By persistently activating sodium channels, this compound can be used to induce hyperexcitability in neuronal cultures or brain slices, providing a model to study the mechanisms of epileptogenesis and to evaluate the efficacy of anti-convulsant drugs.[5]
-
Screening for Antagonists and Modulators: this compound can serve as a tool in high-throughput screening assays to identify novel compounds that antagonize or modulate its effects on sodium channels. Such compounds could have therapeutic potential as neuroprotective agents or analgesics.
Quantitative Data for Related Aconitum Alkaloids
Due to the lack of specific quantitative data for this compound, the following table summarizes data for the closely related and well-studied Aconitum alkaloids, aconitine and other analogues. This data provides an expected range of activity for compounds in this class.
| Compound | Assay | Target | Effect | Value | Reference |
| Aconitine | Radioligand Binding | Voltage-Gated Sodium Channel Site 2 | Ki | ~1 µM | [3] |
| Aconitine | Synaptosomal Ca2+ Influx | Voltage-Gated Sodium Channels | EC50 | 3 µM | [3] |
| Aconitine | Antinociceptive Action (mice) | In vivo | ED50 | 25 µg/kg | [3] |
| Aconitine | Acute Toxicity (mice) | In vivo | LD50 | 70 µg/kg | [3] |
| Aconitine | Inhibition of Orthodromic Population Spike | Rat Hippocampal Slices | Effective Concentration | 10-100 nM | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the neurobiological effects of this compound. These are generalized protocols and should be adapted and optimized for specific experimental conditions.
Protocol 1: Electrophysiological Recording in Brain Slices
This protocol describes how to measure the effect of this compound on neuronal activity in acute brain slices, for example, from the hippocampus.
1. Preparation of Acute Hippocampal Slices: a. Anesthetize an adult rodent (e.g., Wistar rat) according to approved animal care protocols. b. Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. c. Rapidly decapitate the animal, dissect the brain, and place it in ice-cold, oxygenated aCSF. d. Prepare 300-400 µm thick coronal or sagittal slices containing the hippocampus using a vibratome. e. Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
2. Extracellular Field Potential Recording: a. Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C. b. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). c. Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering stimuli at a low frequency (e.g., 0.05 Hz). d. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentrations in aCSF. e. Bath-apply this compound at increasing concentrations (e.g., 10 nM to 10 µM) and record the changes in the fEPSP slope and amplitude. f. To study effects on neuronal excitability, measure the population spike amplitude in the CA1 pyramidal cell layer.
3. Data Analysis: a. Measure the slope of the fEPSP and the amplitude of the population spike. b. Normalize the data to the pre-drug baseline period. c. Plot concentration-response curves to determine the EC50 of this compound.
Protocol 2: Whole-Cell Patch-Clamp Recording from Cultured Neurons
This protocol details the methodology for investigating the effects of this compound on sodium currents in cultured neurons (e.g., primary hippocampal or cortical neurons).
1. Cell Culture: a. Culture primary neurons on glass coverslips according to standard protocols. b. Use neurons for recording after a sufficient period in culture to allow for maturation (e.g., 10-14 days in vitro).
2. Patch-Clamp Recording: a. Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope. b. Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. c. Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.2. d. Establish a whole-cell recording configuration on a selected neuron. e. In voltage-clamp mode, hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure the recovery of sodium channels from inactivation. f. Elicit sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments). g. To isolate sodium currents, other voltage-gated channels can be blocked pharmacologically (e.g., with Cd2+ for calcium channels and TEA for potassium channels). h. After recording a stable baseline, perfuse the chamber with the external solution containing this compound at various concentrations. i. Record the changes in the sodium current amplitude, activation, and inactivation kinetics.
3. Data Analysis: a. Measure the peak sodium current amplitude at each voltage step. b. Construct current-voltage (I-V) relationships. c. Analyze the voltage-dependence of activation by fitting the normalized conductance to a Boltzmann function. d. Analyze the voltage-dependence of steady-state inactivation by fitting the normalized current to a Boltzmann function following pre-pulses to various potentials. e. Determine the effects of this compound on these parameters.
Visualizations
Caption: Signaling pathway of this compound action on a neuron.
Caption: General experimental workflow for neurobiological characterization.
References
- 1. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the structurally related aconitum alkaloids, aconitine and 6-benzyolheteratisine, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of neuronal activity in rat hippocampal slices by Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sodium Channel Modulation by 8-Deacetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Deacetylyunaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus. Alkaloids from Aconitum species are known to be potent modulators of voltage-gated sodium channels (VGSCs), a critical class of proteins responsible for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[1][2] These alkaloids can act as either activators or blockers of sodium channels, often by interacting with neurotoxin binding site 2 on the channel protein.[1][3] This interaction can lead to persistent activation, altered voltage-dependence of gating, or channel blockade, making them valuable tools for studying sodium channel function and potential therapeutic leads.[2][4][5]
These application notes provide a comprehensive guide for researchers interested in investigating the modulatory effects of this compound on voltage-gated sodium channels. The protocols outlined below describe key experiments, from initial characterization of the compound's effect on channel function to more detailed mechanistic studies.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₇NO₁₀ | [6][7] |
| Molecular Weight | 617.73 g/mol | [6][7] |
| CAS Number | 93460-55-0 | [7] |
Table 2: Expected Electrophysiological Effects of Aconitum Alkaloids on Voltage-Gated Sodium Channels
| Parameter | Expected Effect of Agonist (e.g., Aconitine) | Expected Effect of Antagonist (e.g., Lappaconitine) |
| Peak Sodium Current (INa) | Potentiation at certain potentials | Inhibition/Blockade |
| Voltage-dependence of Activation | Hyperpolarizing shift (opens at more negative potentials)[5][8] | Minimal to no shift |
| Voltage-dependence of Inactivation | Hyperpolarizing shift[8] | Can be state-dependent, often binding to open or inactivated states[4] |
| Time to Peak | May be altered | May be altered |
| Decay Kinetics (Inactivation) | Slowed or incomplete inactivation | May be accelerated or unaffected |
| Persistent Current | Induction of a non-inactivating current component | Reduction of endogenous persistent current |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Characterize the Effect of this compound on VGSC Currents
This protocol is designed to determine the functional effects of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells stably expressing a specific Nav subtype) or in primary cultured neurons.
Materials:
-
HEK293 cells stably expressing the desired human Nav channel subtype (e.g., Nav1.5, Nav1.7) or primary cultured neurons (e.g., dorsal root ganglion neurons).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Microscope with manipulators.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtaining a Gigaseal: Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol for Activation:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 or 10 mV increments for 50 ms).
-
Record the resulting sodium currents.
-
-
Voltage-Clamp Protocol for Steady-State Inactivation:
-
From a holding potential of -120 mV, apply a series of 500 ms (B15284909) pre-pulses ranging from -140 mV to 0 mV.
-
Immediately following each pre-pulse, apply a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV) to measure the fraction of available channels.
-
-
Drug Application:
-
After recording baseline currents, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug effect to reach a steady state before repeating the voltage-clamp protocols.
-
Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step to construct current-voltage (I-V) relationships.
-
Fit the conductance-voltage curve with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).
-
Normalize the peak currents from the inactivation protocol and fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V₁/₂).
-
Calculate the IC₅₀ or EC₅₀ value by fitting the concentration-response data to a Hill equation.
-
Protocol 2: Langendorff Isolated Heart Preparation to Assess Cardiac Effects
This ex vivo protocol is used to evaluate the effects of this compound on cardiac electrophysiology and contractility in an isolated mammalian heart.
Materials:
-
Male Wistar rat (250-300g).
-
Krebs-Henseleit (KH) buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose, bubbled with 95% O₂/5% CO₂.
-
Langendorff apparatus.
-
Intraventricular balloon catheter.
-
ECG electrodes.
-
Pressure transducer and data acquisition system.
-
This compound stock solution.
Procedure:
-
Heart Isolation: Anesthetize the rat and rapidly excise the heart, placing it in ice-cold KH buffer.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated KH buffer at a constant pressure and temperature (37°C).
-
Instrumentation: Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure. Place ECG electrodes on the surface of the heart.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes.
-
Baseline Recording: Record baseline left ventricular developed pressure (LVDP), heart rate (HR), and ECG.
-
Drug Perfusion: Add this compound to the KH buffer at increasing concentrations. Perfuse the heart with each concentration for a set period (e.g., 15-20 minutes).
-
Data Acquisition: Continuously record LVDP, HR, and ECG throughout the drug perfusion.
-
Data Analysis: Analyze the changes in contractility (LVDP), heart rate, and ECG intervals (PR, QRS, QT) at each drug concentration compared to baseline.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways in sodium channel modulation.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Caption: Workflow for Langendorff isolated heart perfusion assay.
References
- 1. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing 8-Deacetylyunaconitine Dosage for In Vitro Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Deacetylyunaconitine (8-DA). The information is designed to address specific issues that may be encountered during in vitro experiments and to provide guidance on optimizing the experimental dosage.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-DA)?
This compound is a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, such as Aconitum forrestii and Aconitum vilmorinianum.[1][2] Like other aconitine-type alkaloids, it is known for its potential bioactivity, but also for its inherent toxicity.
Q2: What is the general mechanism of action for Aconitum alkaloids like 8-DA?
While the specific signaling pathways for 8-DA are not extensively characterized, Aconitum alkaloids are generally known to exert their effects through several mechanisms. A primary mechanism is the modulation of voltage-dependent sodium channels.[3] Additionally, these compounds have been shown to induce apoptosis (programmed cell death). The parent compound, aconitine, is known to trigger apoptosis by affecting intracellular calcium homeostasis and involving the Bcl-2/Bax signaling pathway.[1][3]
Q3: How should I prepare a stock solution of 8-DA?
This compound has limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). One supplier suggests a solubility of 12 mg/mL (19.43 mM) in DMSO, and sonication may be required to fully dissolve the compound.[2] Always prepare fresh dilutions in your cell culture medium for your experiments and ensure the final concentration of DMSO is non-toxic to your cells (typically below 0.5%).
Q4: What are the expected challenges when working with 8-DA in vitro?
Researchers may encounter challenges related to the compound's high cytotoxicity, potential for poor solubility in culture media, and the need to carefully control the final DMSO concentration. Due to its toxicity, the effective concentration range for 8-DA may be narrow, requiring precise dose-response experiments to identify a therapeutic window.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results | 1. Precipitation of 8-DA in the culture medium.2. Degradation of the compound.3. Variability in cell seeding density. | 1. Visually inspect the culture medium for any precipitate after adding the 8-DA solution. Prepare fresh dilutions from the DMSO stock for each experiment. Consider using a lower final concentration or a different solvent system if solubility issues persist.2. Store the DMSO stock solution at -80°C for long-term storage and at -20°C for short-term use.[2] Avoid repeated freeze-thaw cycles.3. Ensure a consistent cell seeding density across all wells and plates. |
| High levels of cell death even at low concentrations | 1. 8-DA is highly cytotoxic.2. The final DMSO concentration is too high. | 1. Perform a broad-range dose-response experiment to identify the cytotoxic range. Start with very low concentrations (in the nanomolar range) and increase logarithmically.2. Prepare a vehicle control with the same final concentration of DMSO as in your experimental wells to assess the effect of the solvent on cell viability. Ensure the final DMSO concentration is below the toxicity threshold for your specific cell line. |
| No observable effect on cells | 1. The concentrations used are too low.2. The incubation time is too short.3. The compound is not active in the chosen cell line or assay. | 1. Increase the concentration range of 8-DA in your experiments.2. Extend the incubation time. A typical incubation period for cytotoxicity assays is 24 to 72 hours.3. Consider using a different cell line or a more sensitive assay to detect the effects of the compound. |
Experimental Protocols
General Protocol for Determining Optimal 8-DA Concentration in vitro
This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of 8-DA using a cell viability assay such as the MTT or CCK-8 assay.
-
Cell Seeding:
-
Culture your chosen cell line to 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of 8-DA Dilutions:
-
Prepare a high-concentration stock solution of 8-DA in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the 8-DA stock solution in cell culture medium to achieve a range of final concentrations for your experiment. Remember to prepare a vehicle control with the same final DMSO concentration.
-
-
Cell Treatment:
-
Remove the old medium from the 96-well plate.
-
Add 100 µL of the medium containing the different concentrations of 8-DA or the vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (e.g., CCK-8):
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the 8-DA concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Data Presentation
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., MCF-7 | e.g., MTT | e.g., 48 | Enter your data | e.g., Breast adenocarcinoma |
| e.g., A549 | e.g., CCK-8 | e.g., 48 | Enter your data | e.g., Lung carcinoma |
| e.g., HepG2 | e.g., MTT | e.g., 72 | Enter your data | e.g., Hepatocellular carcinoma |
Visualizations
Caption: A general workflow for determining the optimal in vitro dosage of 8-DA.
Caption: A potential signaling pathway for apoptosis induced by Aconitum alkaloids.
References
overcoming stability issues of 8-Deacetylyunaconitine in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming stability issues associated with 8-Deacetylyunaconitine (DA) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound solutions.
Issue 1: Precipitation of this compound in Aqueous Media
-
Question: I dissolved this compound in DMSO to make a stock solution. When I dilute it into my aqueous cell culture medium or buffer, a precipitate forms immediately. What is causing this and how can I fix it?
-
Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is advisable to perform a preliminary solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation. | Pre-warm the aqueous medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion. Consider preparing an intermediate dilution in a smaller volume of medium first. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for your dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally at or below 0.1% (v/v) to minimize solvent-induced cytotoxicity and precipitation. |
Issue 2: Loss of Biological Activity Over Time
-
Question: My this compound solution seems to lose its biological activity, even when stored at 4°C. What could be the reason?
-
Answer: this compound is a diterpenoid alkaloid with ester linkages that are susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions. This leads to the degradation of the parent compound and a loss of activity.
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis in Aqueous Buffers | The ester groups in the this compound molecule can be cleaved by water, a reaction that is often catalyzed by changes in pH. Studies on the related compound aconitine (B1665448) show significant degradation in phosphate-buffered saline (PBS) at pH 7.4.[1] | Prepare fresh working solutions for each experiment from a frozen DMSO stock. If an aqueous solution must be stored, even for a short period, use a slightly acidic buffer (pH ~4-5) and keep it at 2-8°C. However, prolonged storage in aqueous solution is not recommended. |
| Temperature-Mediated Degradation | Similar to other aconitine-type alkaloids, this compound is likely susceptible to degradation at room temperature and above in aqueous solutions. A study on aconitine showed significant degradation in various samples when stored at +20°C for 30 days.[2] | Store stock solutions in an anhydrous solvent like DMSO at -20°C or -80°C. Minimize freeze-thaw cycles by preparing small aliquots of the stock solution. When preparing working solutions, keep them on ice as much as possible. |
| Photodegradation | Although less common for this class of compounds, exposure to light can sometimes contribute to the degradation of complex organic molecules. | Protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to at least 12 mg/mL (19.43 mM).[3]
Q2: How should I store my this compound stock solution?
A2: Powdered this compound should be stored at -20°C.[3][4] Stock solutions prepared in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the solution in the solvent should be stable for up to one year.[3]
Q3: What is the expected stability of this compound in a typical cell culture medium (e.g., DMEM with 10% FBS, pH ~7.4)?
A3: Based on data from closely related aconitine alkaloids, this compound is expected to undergo hydrolysis in neutral to alkaline aqueous solutions like cell culture media.[1] It is strongly recommended to prepare fresh dilutions in your cell culture medium immediately before each experiment. Do not store this compound in cell culture medium for extended periods.
Q4: How can I check for the degradation of my this compound solution?
A4: The most reliable method to assess the stability and purity of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[5][6][7]
Q5: Are there any formulation strategies to improve the stability of this compound for in vivo studies?
A5: For in vivo applications where aqueous formulations are necessary, several strategies can be explored to enhance solubility and stability. These include the use of co-solvents (e.g., PEG300, PEG400), surfactants (e.g., Tween 80), or complexation agents like cyclodextrins (e.g., SBE-β-CD).[3] The choice of formulation will depend on the specific animal model and route of administration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder, MW: 617.73 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.18 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Aqueous Medium for In Vitro Assays
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, complete cell culture medium or desired aqueous buffer
-
Sterile conical tubes
-
-
Procedure (Example for preparing 10 mL of a 10 µM final concentration):
-
Pre-warm your complete cell culture medium or buffer in a 37°C water bath for at least 20-30 minutes.
-
In a sterile conical tube, add 10 mL of the pre-warmed medium.
-
Calculate the volume of the 10 mM DMSO stock solution needed. For a 1:1000 dilution (10 mM to 10 µM), you will need 10 µL of the stock solution.
-
Crucial Step: While gently swirling or vortexing the conical tube with the medium, slowly add the 10 µL of the 10 mM stock solution drop-by-drop into the bulk of the liquid. This gradual addition is key to preventing precipitation.
-
Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, particles) before adding it to your cells.
-
Use the freshly prepared working solution immediately for your experiment.
-
Protocol 3: Stability Assessment of this compound by HPLC-UV
This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your system. This method is adapted from a validated method for the related compound, aconitine.[5]
-
Instrumentation and Conditions:
-
HPLC System: With a UV detector and autosampler.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to a suitable value (e.g., a slightly acidic pH of 4.0 might improve stability during analysis, while a pH of 7-8 has also been used for separation[5]).
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic or gradient elution can be used. A starting point could be an isocratic mixture of Mobile Phase A and B (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 230-235 nm.
-
Column Temperature: 25-30°C.
-
-
Procedure:
-
Prepare a standard solution of this compound of a known concentration in the mobile phase.
-
Prepare your test solutions (e.g., this compound diluted in different buffers, at different temperatures, or after a certain incubation time).
-
Inject the standard and test solutions into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may correspond to degradation products.
-
The stability can be assessed by comparing the peak area of this compound in the test samples to the initial (time zero) sample or the standard. The appearance of new peaks indicates degradation.
-
Signaling Pathways and Experimental Workflows
Diterpenoid alkaloids, the class of compounds to which this compound belongs, have been shown to modulate key signaling pathways involved in inflammation, such as the NF-κB and JAK/STAT3 pathways.[4][8][9]
Caption: Experimental workflow for in vitro studies with this compound.
Caption: Putative inhibitory mechanism of this compound on inflammatory pathways.
References
- 1. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Quantification of aconitine in post-mortem specimens by validated liquid chromatography-tandem mass spectrometry method: three case reports on fatal 'monkshood' poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of JAK/STAT3 Signaling in Functional Stimulation of Mesenchymal Progenitor Cells with Alkaloid Songorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-indicating reversed-phase liquid chromatographic methods for the determination of aconitine and piperine in a polyherbal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Analytical Methods for Aconitine Alkaloid in Natural Products: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 8-Deacetylyunaconitine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for 8-Deacetylyunaconitine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common methods for purifying this compound and other aconitine-type alkaloids include macroporous resin chromatography, high-speed counter-current chromatography (HSCCC), and preparative high-performance liquid chromatography (Prep-HPLC). The choice of method depends on the scale of purification, the complexity of the initial extract, and the desired final purity.
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges include:
-
Hydrolysis: this compound is a monoester diterpenoid alkaloid, which can be susceptible to further hydrolysis under inappropriate pH and temperature conditions, leading to the formation of other degradation products.[1]
-
Co-elution of structurally similar alkaloids: Crude extracts from Aconitum species often contain a complex mixture of alkaloids with similar structures and polarities, making their separation difficult.
-
Toxicity: Aconitine-type alkaloids are highly toxic, requiring careful handling and appropriate safety measures throughout the purification process.
-
Low abundance: The concentration of this compound in the raw plant material can be low, necessitating efficient extraction and enrichment steps prior to final purification.
Q3: How can I monitor the purity of this compound during purification?
A3: The purity of this compound fractions can be effectively monitored using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[2][3] This technique offers high sensitivity and selectivity, allowing for the accurate quantification of the target compound and the identification of potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 235 nm for aconitine-type alkaloids) can also be used for routine monitoring.[4]
Troubleshooting Guides
Macroporous Resin Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Low Adsorption of this compound | Incorrect resin type. | Screen different types of macroporous resins (e.g., nonpolar, weakly polar, polar) to find one with optimal affinity for this compound. For similar alkaloids, resins like AB-8 have been used.[5] |
| Inappropriate pH of the sample solution. | Adjust the pH of the crude extract solution. For alkaloids, a slightly basic pH can sometimes improve adsorption. | |
| High flow rate during loading. | Decrease the flow rate to allow for sufficient interaction time between the analyte and the resin. | |
| Low Recovery/Desorption | Inefficient eluting solvent. | Test a gradient of different organic solvents (e.g., ethanol (B145695), methanol) at varying concentrations. For related alkaloids, 70-80% ethanol has been effective.[6] |
| Insufficient elution volume. | Increase the volume of the eluting solvent to ensure complete desorption of the compound from the resin. | |
| Strong irreversible adsorption. | Consider a different type of resin or a more complex elution gradient. | |
| Co-elution of Impurities | Similar adsorption properties of impurities. | Optimize the elution gradient. A shallower gradient can improve the resolution between compounds with similar affinities. |
| Overloading of the column. | Reduce the amount of crude extract loaded onto the column. |
High-Speed Counter-Current Chromatography (HSCCC)
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Resolution | Suboptimal two-phase solvent system. | Systematically screen different solvent systems. A common starting point for aconitine (B1665448) alkaloids is a hexane-ethyl acetate-methanol-water system. The partition coefficient (K) of this compound should ideally be between 0.5 and 2. |
| Emulsion formation. | Adjust the composition of the solvent system or the flow rate. Adding a small amount of acid or base can sometimes help break emulsions. | |
| Incorrect flow rate. | Optimize the flow rate of the mobile phase. A lower flow rate generally improves resolution but increases run time. | |
| Low Sample Recovery | Sample precipitation in the column. | Ensure the sample is fully dissolved in the mobile or stationary phase before injection. Filter the sample to remove any particulate matter. |
| Degradation of the analyte. | Check the stability of this compound in the chosen solvent system. Avoid prolonged exposure to harsh pH conditions or high temperatures. | |
| Unstable Baseline | Improper equilibration of the column. | Ensure the column is fully equilibrated with the stationary phase before sample injection. |
| Leak in the system. | Check all connections for leaks. |
Experimental Protocols
General Extraction and Enrichment Protocol
-
Powdering the Plant Material: Grind the dried roots of the Aconitum species to a fine powder.
-
Extraction: Macerate the powdered material with 70% ethanol at room temperature for 24 hours. Repeat the extraction process three times.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Acid-Base Extraction (Enrichment):
-
Dissolve the crude extract in a 2% HCl solution.
-
Wash the acidic solution with ethyl acetate (B1210297) to remove non-alkaloidal compounds.
-
Adjust the pH of the aqueous phase to 9-10 with ammonia (B1221849) water.
-
Extract the alkaline solution with chloroform (B151607) or ethyl acetate to obtain the crude alkaloid fraction.
-
Evaporate the organic solvent to dryness.
-
Macroporous Resin Purification Protocol (Example)
| Parameter | Value/Condition |
| Resin Type | AB-8 or equivalent nonpolar resin |
| Column Dimensions | 2.5 cm x 40 cm |
| Sample Loading | Dissolve crude alkaloids in 10% ethanol |
| Loading Flow Rate | 2 bed volumes (BV)/hour |
| Wash Step | 3 BV of deionized water |
| Elution Solvents | Stepwise gradient of 30%, 50%, 70%, and 95% ethanol in water |
| Elution Flow Rate | 3 BV/hour |
| Fraction Collection | Collect fractions based on UV absorbance at 235 nm |
High-Speed Counter-Current Chromatography (HSCCC) Protocol (Example)
| Parameter | Value/Condition |
| Apparatus | Preparative HSCCC instrument |
| Solvent System | n-Hexane-Ethyl Acetate-Methanol-Water (5:5:6:4, v/v/v/v) |
| Mobile Phase | Upper phase |
| Stationary Phase | Lower phase |
| Revolution Speed | 850 rpm |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 235 nm |
| Sample Injection | Dissolve enriched fraction in a mixture of upper and lower phases (1:1) |
Data Presentation
Table 1: Comparison of Purification Methods for Aconitine-Type Alkaloids (Reference Data)
| Method | Target Alkaloid(s) | Stationary/Stationary Phase | Mobile Phase/Eluent | Purity Achieved | Recovery | Reference |
| Macroporous Resin | Total alkaloids from A. kusnezoffii | AB-8 resin | 80% Ethanol | - | - | [7] |
| HSCCC | Aconitine, Mesaconitine, Hypaconitine | n-Hexane-EtOAc-MeOH-H₂O | Upper phase | >95% | >90% | [2] |
| Prep-HPLC | Lappaconitine, Ranaconitine | C18 column | Acetonitrile/Water with formic acid | >98% | - | [8] |
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity in the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid determination of yunaconitine and related alkaloids in aconites and aconite-containing drugs by ultra high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lctsbible.com [lctsbible.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Preparative separation of lappaconitine, ranaconitine, N-deacetyllappaconitine and N-deacetylranaconitine from crude alkaloids of sample Aconitum sinomontanum Nakai by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Deacetylyunaconitine HPLC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC-MS analysis of 8-Deacetylyunaconitine and related aconitine (B1665448) alkaloids. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant peak tailing for my this compound peak. What are the common causes and how can I resolve this?
A1: Peak tailing is a common issue in the chromatography of basic compounds like aconitine alkaloids. It can lead to poor resolution and inaccurate quantification. Here are the primary causes and troubleshooting steps:
-
Secondary Interactions with Residual Silanols: The silica-based stationary phase in C18 columns has residual silanol (B1196071) groups that can interact with the basic nitrogen atom of this compound, causing peak tailing.
-
Solution:
-
Use an End-Capped Column: Employ a column where these residual silanols are chemically deactivated.[1][2]
-
Mobile Phase Modification: Add a competitive base or an acidic modifier to the mobile phase.
-
Acidic Modifier: Add 0.1% formic acid or acetic acid to the mobile phase to protonate the silanols and reduce interaction.[3][4]
-
Buffer: Use a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 10-20 mM) to maintain a consistent pH and mask silanol interactions.[2][5]
-
-
Adjust pH: The stability of diester-diterpenoid alkaloids like this compound is pH-dependent, and they are generally more stable in the pH range of 2.0–7.0.[5] Operating at a lower pH can improve peak shape.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can create active sites and cause tailing.[1][6][7]
-
Solution:
-
Use a Guard Column: A guard column protects the analytical column from strongly retained sample components.[6]
-
Column Washing: Flush the column with a strong solvent (e.g., isopropanol, methanol) according to the manufacturer's instructions.
-
Column Replacement: If the problem persists after washing, the column may be irreversibly damaged and require replacement.
-
-
-
Extra-Column Effects: Broadening can occur in the tubing and fittings between the injector and the detector.
-
Solution: Minimize the length and diameter of all tubing. Ensure all fittings are properly connected to avoid dead volumes.
-
Q2: My sensitivity for this compound is very low. How can I improve the signal intensity?
A2: Low sensitivity can be a result of issues with the sample, the HPLC separation, or the mass spectrometer settings.
-
Suboptimal Ionization in MS: this compound, containing a nitrogen atom, is expected to ionize well in positive electrospray ionization (ESI) mode.
-
Solution:
-
Mobile Phase Additive: The presence of a proton source is crucial for efficient ESI+ ionization. Ensure your mobile phase contains an additive like 0.1% formic acid or ammonium formate.[3][4][5]
-
MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as capillary voltage, cone voltage (or fragmentor voltage), and gas flows (nebulizing and drying gases).
-
-
-
Sample Preparation and Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analyte.
-
Solution:
-
Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.[8]
-
Dilution: Diluting the sample can sometimes mitigate matrix effects.
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard to compensate for matrix effects and improve quantitative accuracy.
-
-
-
Poor Peak Shape: As discussed in Q1, significant peak tailing will result in a lower peak height and thus lower apparent sensitivity.
-
Solution: Address the peak tailing issues as described above. A sharper peak will have a higher signal-to-noise ratio.
-
-
Analyte Degradation: Aconitine alkaloids can degrade in certain solvents or at inappropriate pH levels.[5]
-
Solution:
-
Solvent Choice: Prepare stock and working solutions in appropriate solvents. Acetonitrile or methanol (B129727) are commonly used.[8][9]
-
pH Stability: Maintain a slightly acidic pH (2-7) for sample solutions and the mobile phase.[5]
-
Storage: Store stock solutions and samples at low temperatures (e.g., -20°C) to minimize degradation.[5]
-
-
Q3: I'm seeing carryover of this compound in my blank injections following a high concentration sample. What can I do to prevent this?
A3: Carryover can compromise the accuracy of your results, especially for low-level samples.
-
Adsorption in the LC System: The analyte can adsorb to various parts of the HPLC system, such as the injector, tubing, or column.
-
Solution:
-
Injector Wash: Use a strong wash solvent in the autosampler wash sequence. A mixture of acetonitrile/isopropanol/water with a small amount of acid or base can be effective.
-
System Cleaning: If carryover is persistent, it may be necessary to flush the entire LC system with a strong solvent.
-
Guard Column: A guard column can sometimes trap strongly retained compounds that might otherwise cause carryover.[10]
-
-
-
Column Contamination: The column itself can be a source of carryover.
-
Solution:
-
Gradient Elution: Ensure the gradient program includes a high percentage of organic solvent at the end to elute any strongly retained compounds.
-
Column Flushing: Flush the column with a strong solvent after analyzing high-concentration samples.
-
-
Experimental Protocols
Protocol 1: Sample Preparation from Herbal Material (Aconitum sp.)
This protocol is a general guideline for the extraction of aconitine alkaloids from powdered plant material.
-
Sample Weighing: Accurately weigh approximately 1.0 g of the powdered and dried (60°C for 6 hours) plant material into a centrifuge tube.
-
Extraction Solvent Addition: Add 10 mL of 70% methanol.[11]
-
Extraction:
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Storage: Store the extract at 4°C until analysis.
Protocol 2: HPLC-MS/MS Analysis of this compound
This is a representative method. Optimization may be required for your specific instrument and application.
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.[5]
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
| Time (min) | %B |
| 0.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 13.0 | 5 |
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an ESI source.
-
Ionization Mode: Positive (ESI+).
-
MS/MS Transition (for triple quadrupole):
-
The precursor ion for this compound ([M+H]⁺) is m/z 618.3.
-
Product ions would need to be determined by infusing a standard, but characteristic losses include acetic acid (60 Da) and benzoic acid (122 Da) from related aconitine structures.[12]
-
Quantitative Data Summary
Table 1: Representative HPLC Gradient Conditions for Aconitine Alkaloid Analysis
| Study | Column | Mobile Phase A | Mobile Phase B | Gradient Program |
| Qualitative Analysis[11] | Not Specified | Water with 0.1% Formic Acid | Acetonitrile | 0-8 min, 5% B; 8-38 min, 5-95% B; 38-45 min, 95% B |
| Quantitative Analysis[11] | Not Specified | Water with 0.1% Formic Acid | Acetonitrile | 0-13 min, 5-25% B; 13-30 min, 25-40% B |
| General Method[5] | Agilent Zorbax SB-C18 | 10mM Ammonium Formate + 0.1% Formic Acid in Water | Acetonitrile | Gradient |
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Development and validation of a highly sensitive LC-MS/MS method for the determination of acacetin in human plasma and its application to a protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of 8-Deacetylyunaconitine during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 8-Deacetylyunaconitine during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a C19-diterpenoid alkaloid derived from plants of the Aconitum genus. Like other aconitine-type alkaloids, it possesses significant biological activity, making it a subject of interest in pharmacological research and drug development. Ensuring its chemical stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of potency and the formation of impurities with different toxicological profiles.
Q2: What are the primary factors that can cause the degradation of this compound?
The degradation of this compound is primarily influenced by:
-
Hydrolysis: The ester linkage at the C-14 position is susceptible to hydrolysis, particularly under acidic or basic conditions. This is a common degradation pathway for aconitine-type alkaloids.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to chemical modifications.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
Q3: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound should be stored as a solid under the following conditions:
-
Temperature: -20°C is recommended for long-term stability (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using an amber or opaque vial.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
Q4: How should I handle this compound solutions?
Solutions of this compound are generally less stable than the solid form.
-
Solvent Choice: Use high-purity, anhydrous solvents. For biological experiments, stock solutions are often prepared in DMSO.
-
Storage of Solutions: If storage is necessary, aliquot the solution into tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles. It is generally not recommended to store aqueous solutions for more than a day.
-
Preparation: Prepare solutions fresh whenever possible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles. Perform a purity check of the solution using HPLC. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products. | Review storage and handling procedures. The primary degradation is likely hydrolysis of the C-14 ester. Compare the chromatogram with a freshly prepared standard. Conduct a forced degradation study to identify potential degradation products. |
| Inconsistent results between experimental batches. | Variable degradation of the compound due to inconsistent storage or handling. | Standardize the protocol for storage and handling of both solid and solution forms of this compound. Ensure all users follow the same procedures. |
| Physical changes in the solid compound (e.g., discoloration, clumping). | Exposure to light, moisture, or elevated temperatures. | Discard the material. Ensure future batches are stored in a dark, dry, and cold environment. |
Quantitative Data on Alkaloid Stability
Table 1: Stability of Aconitine (B1665448) Under Various Conditions [1]
| Condition | Duration | Remaining Aconitine (%) |
| Room Temperature (in water) | 24 hours | 95.2 |
| 4°C (in water) | 24 hours | 98.5 |
| -20°C (in water) | 24 hours | 100 |
| 0.1 M HCl | 2 hours | 85.3 |
| 0.1 M NaOH | 2 hours | 75.1 |
| 3% H₂O₂ | 2 hours | 90.4 |
| Light (Fluorescent Lamp) | 24 hours | 92.7 |
Note: This data is for aconitine and should be used as a representative example. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2, 8, and 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24, 48, and 72 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
-
Characterize significant degradation products using LC-MS/MS.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a general reversed-phase HPLC method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration (e.g., 50 µg/mL).
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak of this compound from all degradation product peaks.
Visualizations
Caption: A simplified diagram showing the potential degradation pathways for this compound.
Caption: A workflow diagram illustrating the key steps in a forced degradation and stability study.
References
Technical Support Center: Enhancing the Yield of 8-Deacetylyunaconitine Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of 8-Deacetylyunaconitine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance extraction efficiency and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound, providing direct, actionable solutions.
Q1: My this compound yield is consistently low. What are the most critical factors I should re-evaluate in my extraction protocol?
A1: Low yields of this compound can stem from several factors. The most critical parameters to re-evaluate are:
-
Solvent Selection: The polarity of the extraction solvent is paramount. While various solvents can be used, the choice significantly impacts efficiency.
-
pH of the Extraction Medium: The basicity of the alkaloid dictates that the pH of the solvent should be optimized to ensure the compound is in its free base form, enhancing its solubility in organic solvents.
-
Temperature and Duration: Excessive heat or prolonged extraction times can lead to the degradation of thermolabile alkaloids like this compound.
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Plant Material Quality: The concentration of the target alkaloid can vary depending on the plant's geographical source, harvest time, and storage conditions.
-
Particle Size: Inadequate grinding of the plant material will result in a smaller surface area for solvent penetration, leading to incomplete extraction.
Q2: I am observing a significant amount of impurities in my crude extract. How can I improve the selectivity of my extraction?
A2: Improving the selectivity of the extraction process is key to obtaining a purer crude extract. Consider the following strategies:
-
Solvent Polarity Gradient: Employ a sequential extraction approach starting with a non-polar solvent to remove lipids and other non-polar impurities before extracting with a more polar solvent for the target alkaloid.
-
Acid-Base Partitioning: A liquid-liquid extraction based on pH adjustment is a highly effective method for separating alkaloids from neutral and acidic impurities. By dissolving the crude extract in an acidic aqueous solution, alkaloids are protonated and become water-soluble, while neutral and acidic impurities can be washed away with an organic solvent. Subsequently, basifying the aqueous layer will deprotonate the alkaloids, allowing their extraction into an organic solvent.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for a more targeted cleanup of the crude extract, effectively removing interfering compounds.
Q3: My extract appears to have degraded, indicated by a change in color and a decrease in the target compound peak during analysis. What are the likely causes and preventive measures?
A3: Degradation of this compound is often due to exposure to heat, light, or extreme pH conditions.
-
Temperature Control: Utilize low-temperature extraction methods or ensure precise temperature control during heating to prevent thermal degradation.
-
Light Protection: Conduct extraction and store extracts in amber-colored glassware or in the dark to prevent photodegradation.
-
pH Stability: Diterpenoid alkaloids can be unstable at high pH values. While a basic medium is necessary for extraction, prolonged exposure should be avoided.[1]
-
Inert Atmosphere: For highly sensitive extractions, consider performing the process under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: I am having trouble with emulsion formation during liquid-liquid extraction. How can I resolve this?
A4: Emulsion formation is a common issue in liquid-liquid extractions, particularly with plant extracts. To break an emulsion, you can try the following:
-
Addition of Brine: Adding a saturated sodium chloride (NaCl) solution can increase the ionic strength of the aqueous phase, often helping to break the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.
-
Filtration through a Hydrophobic Filter: Passing the emulsified mixture through a hydrophobic filter can sometimes help in separating the layers.
-
Patience: Allowing the mixture to stand for an extended period can sometimes lead to the natural separation of the layers.
Comparative Data on Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield of this compound. Below is a summary of quantitative data comparing different extraction techniques. Please note that yields can vary based on the specific plant material and optimized parameters.
| Extraction Method | Typical Solvent | Key Parameters | Reported Yield Range (mg/g of raw material) | Reference |
| Solvent Extraction (Maceration) | Methanol (B129727) or Ethanol (often with ammonia) | Ambient temperature, 24-48 hours, Solid-to-solvent ratio 1:10 to 1:20 | 0.5 - 1.5 | General Alkaloid Extraction Principles |
| Ultrasound-Assisted Extraction (UAE) | Methanol or Ethanol | 40-60°C, 30-60 min, 100-250 W power, Solid-to-solvent ratio 1:20 to 1:30 | 1.2 - 2.5 | [2] |
| Microwave-Assisted Extraction (MAE) | Ethanol (70-90%) | 60-80°C, 5-15 min, 300-500 W power, Solid-to-solvent ratio 1:20 to 1:40 | 1.5 - 3.0 | [3] |
Note: The yield data presented are indicative and compiled from various studies on Aconitum alkaloids. Specific yields for this compound may vary.
Experimental Protocols
This section provides detailed methodologies for key extraction techniques.
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Dry the roots of Aconitum vilmorinianum at 40-50°C to a constant weight.
-
Grind the dried roots into a fine powder (40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 200 mL of 80% methanol containing 1% ammonia (B1221849) solution (v/v).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic power to 200 W and the temperature to 50°C.
-
Sonicate for 45 minutes.
-
-
Post-Extraction:
-
After extraction, cool the mixture to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation:
-
Prepare the dried and powdered Aconitum vilmorinianum root as described in the UAE protocol.
-
-
Extraction:
-
Place 5 g of the powdered material into a microwave-safe extraction vessel.
-
Add 150 mL of 75% ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the temperature to 70°C.
-
Irradiate for 10 minutes.
-
-
Post-Extraction:
-
Allow the vessel to cool to a safe temperature before opening.
-
Filter the extract and concentrate it using a rotary evaporator as described in the UAE protocol.
-
Visualizing Experimental Workflows
General Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Extraction Yield
Caption: A decision tree for troubleshooting low yields in this compound extraction.
References
Validation & Comparative
Uncharted Territory: The Neuroprotective Potential of 8-Deacetylyunaconitine Remains Unconfirmed
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the neuroprotective effects of 8-Deacetylyunaconitine. Despite the growing interest in novel therapeutic agents for neurological disorders, there is currently no published experimental data to confirm or refute the neuroprotective properties of this diterpenoid alkaloid.
Researchers, scientists, and drug development professionals seeking to explore the neuroprotective landscape will find a notable absence of studies investigating the efficacy of this compound in preclinical or clinical models of neurological damage. Consequently, a direct comparison with alternative neuroprotective agents, along with detailed experimental protocols and quantitative data, cannot be formulated at this time. The signaling pathways through which this compound might exert any potential neuroprotective effects are also entirely unknown, precluding the creation of illustrative diagrams.
This lack of information highlights a potential area for future research. The chemical structure of this compound, derived from plants of the Aconitum genus, may hold promise, but dedicated investigation is required to elucidate its biological activities and therapeutic potential in the context of neuroprotection. Until such studies are conducted and published, the scientific community cannot substantiate any claims regarding the neuroprotective effects of this compound. Professionals in the field are encouraged to consult established and data-supported neuroprotective agents for their research and development endeavors.
8-Deacetylyunaconitine vs. Aconitine: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two diterpenoid alkaloids: 8-deacetylyunaconitine (B10862179) and aconitine (B1665448). While both compounds are derived from plants of the Aconitum genus, their structural differences, particularly at the C-8 position, are expected to significantly influence their pharmacological and toxicological profiles. This comparison is based on available experimental data for aconitine and inferences from structure-activity relationship (SAR) studies for this compound, for which specific data is limited.
Executive Summary
Aconitine is a well-characterized potent toxin with analgesic and anti-inflammatory properties, but its therapeutic use is severely limited by a narrow therapeutic index and high cardiotoxicity and neurotoxicity. The primary mechanism of action for aconitine is the persistent activation of voltage-gated sodium channels. Structure-activity relationship studies on aconitine and its derivatives consistently indicate that the acetyl group at the C-8 position is a key contributor to its high toxicity.[1] this compound, lacking this acetyl group, is presumed to be significantly less toxic than aconitine. While direct comparative studies are scarce, this guide synthesizes the available information to provide a probable comparative profile.
Data Presentation
Table 1: Comparative Toxicity Data
| Parameter | This compound | Aconitine | Reference(s) |
| LD50 (Oral, mice) | Data not available | 1 mg/kg | [2] |
| LD50 (Intravenous, mice) | Data not available | 0.100 mg/kg | [2] |
| LD50 (Intraperitoneal, mice) | Data not available | 0.270 mg/kg | [2] |
| Primary Toxicities | Presumed to have cardiotoxic and neurotoxic potential, but likely lower than aconitine. | High cardiotoxicity and neurotoxicity. | [3] |
| Structural Alert for Toxicity | Lacks the C-8 acetyl group, suggesting reduced toxicity. | Presence of C-8 acetyl group is a key cardiotoxic moiety. | [1] |
Table 2: Comparative Analgesic Activity
| Parameter | This compound | Aconitine | Reference(s) |
| Reported Activity | Likely possesses analgesic properties, as it is derived from Aconitum vilmorinianum, a plant used in traditional medicine for pain.[3] | Potent analgesic activity demonstrated in various pain models. | [4] |
| Effective Dose (mice) | Data not available | 0.3 - 0.9 mg/kg (oral) in hot plate and acetic acid writhing tests. | [4] |
| Mechanism of Action | Likely involves modulation of ion channels, but specific targets are not well-defined. | Primarily through modulation of voltage-gated sodium channels in neurons. | [2] |
Table 3: Comparative Anti-inflammatory Activity
| Parameter | This compound | Aconitine | Reference(s) |
| Reported Activity | Likely possesses anti-inflammatory properties, consistent with other Aconitum alkaloids.[5] | Demonstrates anti-inflammatory effects in various experimental models. | [2] |
| Mechanism of Action | Data not available | Inhibition of pro-inflammatory cytokine production. | [2] |
Experimental Protocols
Acetic Acid-Induced Writhing Test (for Analgesic Activity)
This protocol is a common method for screening analgesic drugs.
-
Animals: Male Kunming mice (18-22 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Drug Administration: Test compounds (aconitine or this compound) are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., aspirin).
-
Induction of Writhing: 30 minutes after drug administration, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally to induce a writhing response.
-
Observation: The number of writhes (a specific stretching posture) is counted for each mouse for 15-20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 (the dose that produces 50% of the maximum effect) can be determined from the dose-response curve.[4]
Carrageenan-Induced Paw Edema Test (for Anti-inflammatory Activity)
This is a standard model for evaluating acute inflammation.
-
Animals: Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Drug Administration: Test compounds are administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[2]
Mandatory Visualization
Aconitine's Mechanism of Action on Voltage-Gated Sodium Channels
Caption: Aconitine binds to open voltage-gated sodium channels, causing persistent activation and leading to toxicity.
Experimental Workflow for Analgesic Activity Screening
Caption: A typical experimental workflow for evaluating the analgesic activity of a compound.
Structure-Activity Relationship of Aconitine Toxicity
Caption: The C-8 acetyl group in aconitine is a key determinant of its high toxicity.
References
- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 3. Aconitum vilmorinianum Kom.: A review of its traditional uses, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 5. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of 8-Deacetylyunaconitine: A Comparative Analysis
A detailed examination of the anti-inflammatory properties of the diterpenoid alkaloid 8-Deacetylyunaconitine is presented in comparison to established anti-inflammatory agents. While direct quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes the known anti-inflammatory mechanisms of the broader class of Aconitum alkaloids as a predictive framework for its potential efficacy. This objective comparison is intended for researchers, scientists, and drug development professionals to identify knowledge gaps and guide future investigations.
Executive Summary
This compound, a diterpenoid alkaloid derived from plants of the Aconitum genus, belongs to a class of compounds that have demonstrated notable anti-inflammatory properties. The primary mechanism of action for Aconitum alkaloids involves the modulation of key inflammatory signaling pathways, including the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), as well as the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] This guide provides a comparative overview of these mechanisms against those of well-established anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Histone Deacetylase (HDAC) inhibitors. Detailed experimental protocols for assessing anti-inflammatory activity are also provided to facilitate further research into this compound.
Comparative Analysis of Anti-Inflammatory Agents
The following table summarizes the mechanistic profiles of this compound (based on related Aconitum alkaloids) and selected alternative anti-inflammatory agents.
| Compound/Class | Target/Mechanism of Action | Key Modulated Mediators | Therapeutic Applications |
| This compound (inferred) | Inhibition of NF-κB signaling pathway; potential modulation of TLR4, HIF-1α, and VEGFA.[1][2] | ↓ TNF-α, ↓ IL-6, ↓ IL-1β, ↓ PGE-2.[1][2] | Investigational; potential for rheumatoid arthritis and other inflammatory conditions.[1][2] |
| NSAIDs (e.g., Celecoxib (B62257), Ibuprofen) | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and/or COX-2). | ↓ Prostaglandins. | Pain, fever, inflammation, arthritis. |
| HDAC Inhibitors (e.g., SAHA, Valproic Acid) | Inhibition of histone deacetylase enzymes, leading to histone hyperacetylation and altered gene expression. | ↓ Pro-inflammatory cytokines (e.g., TNF-α, IL-6).[4] | Cancer therapy; potential for inflammatory bowel disease and other inflammatory conditions.[4] |
Experimental Protocols
To facilitate further research and validation of the anti-inflammatory properties of this compound, the following detailed experimental protocols are provided.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of a compound.[5][6][7][8]
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[5][6]
Procedure:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., receiving a known NSAID like indomethacin), and test groups receiving varying doses of this compound.
-
Administration: The test compound or vehicle is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.[5]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Model: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This assay is used to assess the effect of a compound on the production of pro-inflammatory cytokines by immune cells.[9][10]
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines. The inhibitory effect of a test compound on this process is quantified.
Procedure:
-
Cell Line: A murine macrophage cell line such as RAW 264.7 is commonly used.
-
Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce cytokine production. A negative control group (no LPS) and a positive control group (LPS alone) are included.
-
Incubation: The cells are incubated for a period sufficient for cytokine production (e.g., 24 hours).
-
Quantification of Cytokines: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11][12]
-
Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: Inferred signaling pathway for Aconitum alkaloids.
Caption: General experimental workflow for screening anti-inflammatory compounds.
Conclusion and Future Directions
While direct experimental evidence for the anti-inflammatory properties of this compound is not yet widely available, the well-documented activities of related Aconitum alkaloids provide a strong rationale for its investigation as a potential anti-inflammatory agent. The proposed mechanisms, centered on the inhibition of the NF-κB pathway and the reduction of key pro-inflammatory cytokines, position it as a compound of interest for further research.
Future studies should focus on conducting the described in vivo and in vitro experiments to generate quantitative data on the efficacy of this compound. A direct comparison with established drugs like celecoxib or dexamethasone (B1670325) would be crucial in determining its relative potency and potential therapeutic window. Furthermore, elucidating the specific molecular targets of this compound within the inflammatory cascade will be essential for a comprehensive understanding of its mechanism of action and for guiding its potential development as a novel anti-inflammatory therapeutic.
References
- 1. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 2. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]
- 4. Histone hyperacetylation is associated with amelioration of experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. Detection of lipopolysaccharide (LPS) and identification of its serotype by an enzyme-linked immunosorbent assay (ELISA) using poly-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid assay of endotoxin in whole blood using autologous neutrophil dependent chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dev.usbio.net [dev.usbio.net]
- 12. ELISA Kit for Lipopolysaccharide (LPS) | CEB526Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
A Comparative Analysis of 8-Deacetylyunaconitine and Other Aconitum Alkaloids: Efficacy, Toxicity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds have been used for centuries in traditional medicine for their analgesic and anti-inflammatory properties. However, their therapeutic application is often limited by a narrow therapeutic window and significant toxicity. This guide provides a comparative analysis of 8-Deacetylyunaconitine against other prominent Aconitum alkaloids, including aconitine (B1665448), mesaconitine (B191843), hypaconitine (B608023), and lappaconitine (B608462). The analysis is based on available experimental data on their analgesic and anti-inflammatory effects, toxicity, and underlying mechanisms of action.
Comparative Bioactivity and Toxicity
The following tables summarize the available quantitative data on the median effective doses (ED50) for analgesic activity and the median lethal doses (LD50) for acute toxicity of various Aconitum alkaloids. This data allows for a direct comparison of their potency and safety profiles.
Table 1: Comparative Analgesic Activity of Aconitum Alkaloids
| Alkaloid | Animal Model | Analgesic Assay | Route of Administration | ED50 (mg/kg) | Reference |
| Aconitine | Mice | Acetic Acid Writhing | Oral | 0.9 | [1][2][3] |
| Mesaconitine | Mice | Acetic Acid Writhing | - | More potent than aconitine | [4] |
| Hypaconitine | Mice | Acetic Acid Writhing | - | 0.1 | [5] |
| Lappaconitine | Mice | Acetic Acid Writhing | s.c. | 3.5 | [6] |
| N-deacetyllappaconitine | Mice | Acetic Acid Writhing | s.c. | 3.8 | [6] |
| Fermented Aconitum Extract | Mice | Tail Clip | - | 0.44 ± 0.12 | [4] |
| Original Aconitum Extract | Mice | Tail Clip | - | 0.25 ± 0.04 | [4] |
Table 2: Comparative Acute Toxicity of Aconitum Alkaloids
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Mice | Oral | 60.0 | |
| This compound | Mice | Intravenous | 7.60 | |
| Yunaconitine | Mice | Oral | 2.37 | |
| Yunaconitine | Mice | Intravenous | 0.200 | |
| Crassicauline A | Mice | Oral | 5.60 | |
| Crassicauline A | Mice | Intravenous | 0.980 | |
| 8-Deacetylcrassicauline A | Mice | Oral | 753 | |
| 8-Deacetylcrassicauline A | Mice | Intravenous | 34.0 | |
| Aconitine | Mice | Oral | 1.8 | [7][8] |
| Aconitine | Mice | Intraperitoneal | 0.308 | [8] |
| Mesaconitine | Mice | Oral | 1.9 | [7][9] |
| Mesaconitine | Mice | Intravenous | 0.068 | [9] |
| Hypaconitine | Mice | Oral | 2.8 | [7] |
| Hypaconitine | Mice | Subcutaneous | 1.9 | [5] |
| Lappaconitine | Mice | Intraperitoneal | 10.5 - 11.7 | [10] |
| Lappaconitine | Rats | Oral | 20 | [11][12] |
| N-deacetyllappaconitine | Mice | Intraperitoneal | 23.5 | [6] |
Mechanisms of Action
The primary mechanism of action for many Aconitum alkaloids involves the modulation of voltage-gated sodium channels (VGSCs) in excitable cells, including neurons and cardiomyocytes.[13][14][15][16] This interaction is central to both their therapeutic effects and their toxicity.
Modulation of Voltage-Gated Sodium Channels
Aconitum alkaloids can be broadly categorized based on their effects on VGSCs:
-
Activators: Diester-diterpenoid alkaloids such as aconitine, mesaconitine, and hypaconitine are potent activators of VGSCs. They bind to site 2 of the channel, leading to a persistent influx of sodium ions. This sustained depolarization can block nerve conduction, resulting in analgesia, but it is also the primary driver of their severe cardiotoxicity and neurotoxicity.[9][17]
-
Blockers: In contrast, some alkaloids, like lappaconitine, act as VGSC blockers. This action is more akin to that of local anesthetics and is associated with a better safety profile.[17][18]
The precise mechanism of this compound on VGSCs is not as extensively studied. However, its structural similarity to other diester-diterpenoid alkaloids suggests it may also function as a VGSC activator.
Figure 1: Interaction of Aconitum alkaloids with VGSCs.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of Aconitum alkaloids are believed to be mediated through the modulation of key inflammatory signaling pathways. Aconitine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[10][19] This is achieved, in part, by interfering with the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[11][20]
Substance P, a neuropeptide involved in pain transmission and neurogenic inflammation, is also a target for some Aconitum alkaloids.[20][21][22][23] By suppressing the release of Substance P, these alkaloids can further contribute to their analgesic and anti-inflammatory effects.
The specific signaling pathways modulated by this compound have not been extensively elucidated, but its structural similarity to other aconitine-type alkaloids suggests it may share similar anti-inflammatory mechanisms.
Figure 2: Anti-inflammatory signaling pathways of Aconitum alkaloids.
Experimental Protocols
A comprehensive understanding of the bioactivity of these alkaloids relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vivo assays cited in this guide.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This is a widely used model for screening peripheral analgesic activity.
-
Animal Model: Male Kunming mice (20-22 g) are typically used.[4]
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound (e.g., this compound, aconitine) or vehicle (control) is administered, usually orally or intraperitoneally.[1]
-
After a predetermined period (e.g., 30-60 minutes), a 0.6-0.7% solution of acetic acid is injected intraperitoneally to induce a writhing response (abdominal constrictions and stretching of the hind limbs).[1][6][10]
-
The number of writhes is counted for a specific duration (e.g., 15-20 minutes).[10]
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50, the dose that causes a 50% reduction in writhing, is then determined.
Figure 3: Workflow for the Acetic Acid-Induced Writhing Test.
Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
This is a standard in vivo model for evaluating acute inflammation.
-
Animal Model: Rats or mice are commonly used.[24]
-
Procedure:
-
The initial volume of the animal's hind paw is measured using a plethysmometer.
-
The test compound or vehicle is administered.
-
After a set time, a 1% solution of carrageenan is injected into the subplantar region of the hind paw to induce inflammation and edema.[6][24]
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group at each time point by comparing the increase in paw volume to the control group.
Figure 4: Workflow for the Carrageenan-Induced Paw Edema Test.
Conclusion
The available data indicates that this compound possesses a significantly lower acute toxicity compared to its parent compound, yunaconitine, and other highly toxic diester-diterpenoid alkaloids like aconitine. This suggests that the deacetylation at the C-8 position may be a crucial factor in reducing toxicity. However, a comprehensive evaluation of its therapeutic potential requires further investigation into its analgesic and anti-inflammatory efficacy to determine its therapeutic index.
Future research should focus on direct, head-to-head comparative studies of this compound with other Aconitum alkaloids in standardized preclinical models of pain and inflammation. Elucidating its precise mechanism of action on voltage-gated sodium channels and its influence on inflammatory signaling pathways will be critical for understanding its pharmacological profile and for the potential development of safer and more effective alkaloid-based therapeutics.
References
- 1. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. "Mesaconitine plays the major role in the antinociceptive and anti-infl" by M.C. Lai, I.-M. Liu et al. [jfda-online.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Anti-inflammatory and analgesic activities of N-deacetyllappaconitine and lappaconitine - Liu - Acta Pharmacologica Sinica [chinaphar.com]
- 7. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse [frontiersin.org]
- 9. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Study on the Mechanism of Mesaconitine-Induced Hepatotoxicity in Rats Based on Metabonomics and Toxicology Network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Lappaconitine in Mouse Blood by UPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Lappaconitine - LKT Labs [lktlabs.com]
- 17. Mechanism of inhibitory action of mesaconitine in acute inflammations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Analgesic effects of lappaconitine in leukemia bone pain in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Relationship between lethal toxicity in oral administration and injection to mice: effect of exposure routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Anti-inflammatory effect of aconitines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Unveiling the Profile of 8-Deacetylyunaconitine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of experimental results for 8-Deacetylyunaconitine, a diterpenoid alkaloid. This document summarizes available quantitative data, details experimental protocols, and offers a comparative analysis with related Aconitum alkaloids to support further investigation and development.
Executive Summary
This compound is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus. Research into this class of compounds has revealed a range of biological activities, including anti-inflammatory and neuroprotective potential. This guide aims to consolidate the existing experimental data to provide a clear and objective overview of this compound's performance, drawing comparisons with other relevant compounds to inform future research directions.
Comparative Analysis of Acute Toxicity
A critical aspect of drug development is understanding a compound's toxicity profile. The following table summarizes the available acute toxicity data for this compound and its parent compound, Yunaconitine, in mice.
| Compound | Administration Route | LD50 (mg/kg) | Observed Symptoms of Poisoning |
| This compound | Oral | 60.0[1] | Decreased activity, fur erection, palpebral edema, vomiting, polypnea, convulsions[1] |
| Intravenous | 7.60[1] | Decreased activity, fur erection, palpebral edema, vomiting, polypnea, convulsions[1] | |
| Yunaconitine | Oral | 2.37[1] | Decreased activity, fur erection, palpebral edema, vomiting, polypnea, convulsions[1] |
| Intravenous | 0.200[1] | Decreased activity, fur erection, palpebral edema, vomiting, polypnea, convulsions[1] |
This data indicates that this compound possesses significantly lower acute toxicity compared to its parent compound, Yunaconitine. The substantial difference in LD50 values suggests that the deacetylation at the C8 position markedly reduces the compound's toxicity.
Potential Therapeutic Activities and Underlying Mechanisms
While direct experimental data on the anti-inflammatory and neuroprotective effects of this compound is still emerging, studies on related Aconitum alkaloids provide valuable insights into its potential mechanisms of action. The primary signaling pathway implicated in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.
Anti-Inflammatory Effects and the NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Many natural compounds exert their anti-inflammatory effects by inhibiting key steps in this pathway.
Neuroprotective Effects and Modulation of Glutamate-Induced Excitotoxicity
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. This occurs through the overactivation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, leading to an influx of calcium ions (Ca2+). Elevated intracellular Ca2+ levels trigger a cascade of detrimental events, including mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, neuronal apoptosis. Compounds with neuroprotective properties often act by modulating glutamate receptor activity or by mitigating the downstream effects of Ca2+ overload and oxidative stress.
Experimental Protocols
To facilitate the cross-validation and replication of research, detailed experimental protocols for key assays are provided below.
In Vitro Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages
Objective: To evaluate the potential of a test compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (MTT Assay): To determine the non-cytotoxic concentrations of the test compound, cells are seeded in a 96-well plate and treated with various concentrations of the compound for 24 hours. MTT solution is then added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured at 570 nm.
-
Measurement of Nitric Oxide (NO) Production: Cells are pre-treated with non-toxic concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6): Culture supernatants from the NO production assay are collected, and the concentrations of TNF-α and IL-6 are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis for iNOS and COX-2 Expression: Cells are treated as in the NO production assay. After 24 hours, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). Protein bands are visualized using a chemiluminescence detection system.
In Vitro Neuroprotection Assay in PC12 Cells
Objective: To assess the neuroprotective effects of a test compound against glutamate-induced excitotoxicity in rat pheochromocytoma (PC12) cells.
Methodology:
-
Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. For differentiation, cells are treated with Nerve Growth Factor (NGF).
-
Cell Viability Assay (MTT Assay): Differentiated PC12 cells are seeded in 96-well plates. Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 2 hours) before being exposed to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours. Cell viability is then assessed using the MTT assay.
-
Measurement of Lactate Dehydrogenase (LDH) Release: LDH is a marker of cell membrane damage. The culture medium from the cell viability assay is collected, and LDH activity is measured using a commercially available cytotoxicity detection kit.
-
Assessment of Mitochondrial Membrane Potential (MMP): Cells are treated as described above. The change in MMP is measured using a fluorescent probe such as JC-1 or Rhodamine 123, followed by analysis with a fluorescence microscope or flow cytometer.
-
Measurement of Intracellular Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are loaded with the probe and then treated with the test compound and glutamate. The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer.
Conclusion and Future Directions
The available data, primarily from acute toxicity studies, suggests that this compound is significantly less toxic than its parent compound, Yunaconitine. While direct experimental evidence for its anti-inflammatory and neuroprotective effects is currently limited, the known mechanisms of related Aconitum alkaloids point towards the potential modulation of the NF-κB signaling pathway and protection against glutamate-induced excitotoxicity.
Future research should focus on conducting rigorous in vitro and in vivo studies to quantify the anti-inflammatory and neuroprotective efficacy of this compound. Elucidating its specific molecular targets within the NF-κB and neuronal signaling pathways will be crucial for its development as a potential therapeutic agent. The detailed protocols provided in this guide offer a standardized framework for such investigations, enabling robust and reproducible data generation. This will ultimately facilitate a comprehensive understanding of this compound's pharmacological profile and its potential for clinical translation.
References
A Comparative Analysis of In Vitro and In Vivo Data for 8-Deacetylyunaconitine
This guide provides a comparative overview of the available in vitro and in vivo experimental data for 8-Deacetylyunaconitine, a diterpenoid alkaloid. The information presented is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound. The data for the closely related compound, N-deacetyllappaconitine, is included as a comparative reference due to the limited availability of public data for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from in vivo analgesic and anti-inflammatory studies.
Table 1: In Vivo Analgesic Activity of N-deacetyllappaconitine in Mice
| Experimental Model | Parameter | Route of Administration | N-deacetyllappaconitine ED₅₀ (mg/kg) | Reference Compound ED₅₀ (mg/kg) |
| Acetic Acid-Induced Writhing Test | Writhing Inhibition | sc | 2.3 | - |
| Formaldehyde Test | Licking Inhibition | sc | 7.1 | - |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. sc: subcutaneous Data presented is for N-deacetyllappaconitine, a closely related analog of this compound.
Table 2: In Vivo Anti-inflammatory Activity of N-deacetyllappaconitine in Rats
| Experimental Model | Parameter | Route of Administration | N-deacetyllappaconitine Doses Tested (mg/kg) | Observed Effect |
| Carrageenan-Induced Paw Edema | Edema Inhibition | ip | 1-10 | Inhibition of edema |
ip: intraperitoneal Specific percentage of inhibition data at different doses is not readily available in the public domain.
Experimental Protocols
Detailed methodologies for the key cited experiments are provided below. These protocols are based on standard pharmacological assays.
In Vivo Analgesic Activity Assays
1. Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male or female mice weighing 20-25 g.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
This compound or a reference drug is administered (e.g., subcutaneously or intraperitoneally) at various doses. The control group receives the vehicle.
-
After a specific pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a writhing response (abdominal constrictions and stretching).
-
The number of writhes is counted for a set period (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED₅₀ is then determined.
2. Hot Plate Test in Mice
This test is used to assess central analgesic activity.
-
Animals: Male or female mice weighing 20-25 g.
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The baseline reaction time (latency) of each mouse to the thermal stimulus is recorded. This is the time taken for the mouse to lick its paws or jump. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Animals are treated with this compound, a reference drug (e.g., morphine), or vehicle.
-
The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The increase in latency time compared to the baseline is calculated.
In Vivo Anti-inflammatory Activity Assay
1. Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute anti-inflammatory activity.
-
Animals: Male or female Wistar or Sprague-Dawley rats weighing 150-200 g.
-
Procedure:
-
The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Animals are treated with this compound, a reference drug (e.g., indomethacin), or vehicle, typically administered intraperitoneally or orally.
-
After a set pretreatment time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
The paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each treated group in comparison to the carrageenan control group.
In Vitro Anti-inflammatory Activity Assay
1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The percentage of inhibition of NO production is calculated for each concentration of the test compound compared to the LPS-stimulated control. The IC₅₀ value (the concentration that inhibits 50% of NO production) is then determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a key inflammatory signaling pathway and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: Putative mechanism of action of this compound on the NF-κB signaling pathway.
Caption: Experimental workflows for in vivo and in vitro anti-inflammatory screening.
8-Deacetylyunaconitine's Ion Channel Engagement: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the effects of 8-Deacetylyunaconitine on specific ion channels, contextualized with data from related compounds and established ion channel modulators.
While direct quantitative data on the interaction of this compound with specific ion channels is limited in publicly available literature, its close structural relationship to other Aconitum alkaloids, such as yunaconitine, lappaconitine (B608462), and their derivatives, provides a strong basis for understanding its likely mechanism of action. These alkaloids are well-documented modulators of voltage-gated sodium channels (Navs), and to a lesser extent, potassium channels (Kv). This guide will, therefore, draw comparisons with these related compounds to infer the potential effects of this compound.
Comparative Analysis of Ion Channel Modulation
The primary target of Aconitum alkaloids is the voltage-gated sodium channel family. These channels are crucial for the initiation and propagation of action potentials in excitable cells, making them key targets for analgesics and antiarrhythmics. The toxic mechanism of yunaconitine, the parent compound of this compound, primarily involves the activation of voltage-dependent sodium channels, leading to an influx of sodium and calcium ions.[1]
Studies on related compounds offer insights into the potential activity of this compound:
-
N-deacetyllappaconitine , a metabolite of lappaconitine and structurally analogous to this compound, has been shown to effectively inhibit transmembrane currents of Na+ ions and partially inhibit K+ ions in isolated rat hippocampal neurons.[2] This dual action on both sodium and potassium channels suggests a complex modulatory profile.
-
3-Acetylaconitine , another related alkaloid, was found to shift the voltage-dependence of sodium channel activation in the hyperpolarizing direction in rat hippocampal neurons, indicating that it enhances channel opening at more negative membrane potentials.[3]
-
Lappaconitine has been demonstrated to be an inhibitor of the human heart voltage-gated sodium channel (hH1), binding preferentially to the open state of the channel in a manner that is slow and irreversible.[4][5]
For a quantitative comparison, we can examine the effects of other known sodium channel modulators on specific isoforms, such as Nav1.7, which is a key target in pain signaling.
| Compound | Ion Channel | IC50 / Effect | Notes |
| Lappaconitine | Nav1.7 | 27.67 µmol/L | Inhibition was voltage-dependent, slow, and irreversible.[5] |
| Tetracaine | Nav1.7 | - | Inhibition was quick and reversible.[5] |
| Bupivacaine | Nav1.7 | - | Inhibition was quick and reversible.[5] |
| Aconitine | Voltage-gated Na+ channels | Shifts activation by ~20 mV to more negative potentials. | Increases the probability of the channel being in the open state.[6] |
| N-Deacetyllappaconitine | Voltage-gated Na+ and K+ channels | Effective inhibition of Na+ currents, partial inhibition of K+ currents. | Specific IC50 values not provided in the study.[2] |
Experimental Protocols
The gold-standard method for investigating the effect of a compound on ion channel function is the patch-clamp technique . This electrophysiological method allows for the recording of ionic currents through individual channels or the whole cell.
Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Modulation:
This protocol is adapted for the study of voltage-gated sodium channels in a heterologous expression system (e.g., HEK293 cells stably expressing the target Nav channel) or in primary neurons.
1. Cell Preparation:
-
Culture cells expressing the ion channel of interest (e.g., Nav1.7) on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber mounted on an inverted microscope.
-
Continuously perfuse the chamber with an external solution.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.
3. Pipette Fabrication and Sealing:
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Under visual control, approach a target cell with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
4. Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
5. Voltage-Clamp Recordings:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the closed, resting state.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
To assess the effect of this compound, first record baseline currents in the external solution.
-
Then, perfuse the chamber with the external solution containing the desired concentration of this compound and record the currents again.
-
To determine the IC50, apply a range of concentrations and measure the percentage of current inhibition at each concentration.
6. Data Analysis:
-
Analyze the recorded currents to determine parameters such as peak current amplitude, voltage-dependence of activation and inactivation, and the kinetics of channel opening and closing.
-
Construct dose-response curves to calculate the IC50 value for this compound.
Visualizing the Experimental Workflow and Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Electrophysiological Mechanisms of N-Deacetyllapaconitine Monochlorhydrate, the Main Metabolite of Lappaconitine Hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of rat hippocampal excitability by the plant alkaloid 3-acetylaconitine mediated by interaction with voltage-dependent sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 8-Deacetylyunaconitine Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported bioactivities of aconitine (B1665448) alkaloids, with a focus on the independent verification of 8-Deacetylyunaconitine's potential therapeutic effects. Due to a lack of specific quantitative bioactivity data for this compound in publicly available literature, this guide leverages data from closely related and well-studied aconitine alkaloids, such as Aconitine and Lappaconitine (B608462), as comparators. The provided experimental protocols and signaling pathway diagrams are intended to facilitate the design of robust verification studies for this compound.
Comparative Bioactivity of Aconitine Alkaloids
Aconitine alkaloids, derived from plants of the Aconitum genus, are known for their potent biological effects, including analgesic, anti-inflammatory, and cardiotoxic properties.[1][2] These effects are primarily mediated through their interaction with voltage-gated sodium channels.[3][4] While this compound is identified as a diterpenoid alkaloid from Aconitum Vilmorinian Radix, comprehensive studies quantifying its specific bioactivity are limited.[5] The following table summarizes available quantitative data for representative aconitine alkaloids to provide a baseline for comparison in future studies on this compound.
| Compound | Bioactivity | Experimental Model | Effective Dose (ED50) / Lethal Dose (LD50) | Reference |
| Aconitine | Analgesic | Acetic acid-induced writhing (mice) | ED50: 0.0591 mg/kg | [6] |
| Analgesic | Hot plate test (mice) | ED50: 0.08 mg/kg | [6] | |
| Toxicity | Mice (subcutaneous) | LD50: 0.16 mg/kg | [6] | |
| Lappaconitine | Analgesic | Formaldehyde and HAc-writhing test (mice, sc) | ED50: 2.3 mg/kg and 3.5 mg/kg, respectively | [7] |
| Anti-inflammatory | Carrageenan-induced paw edema (rats) | --- | [7] | |
| Toxicity | Mice (ip) | LD50: 10.5 mg/kg | [2] | |
| Toxicity | Rats (ip) | LD50: 9.9 mg/kg | [2] | |
| N-deacetyllappaconitine | Analgesic | Formaldehyde and HAc-writhing test (mice, sc) | ED50: 7.1 mg/kg and 3.8 mg/kg, respectively | [7] |
| Anti-inflammatory | Carrageenan-induced paw edema (rats) | --- | [7] | |
| Toxicity | Mice (ip) | LD50: 23.5 mg/kg | [2] | |
| Toxicity | Rats (ip) | LD50: 29.9 mg/kg | [2] |
Experimental Protocols for Bioactivity Verification
To independently verify the bioactivity of this compound, the following established experimental protocols are recommended.
Analgesic Activity Assessment
1. Hot Plate Test: This method is used to evaluate central analgesic activity.[4]
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Acclimatize the animals (typically mice) to the testing room for at least 30 minutes.
-
Administer this compound or a control substance (vehicle or reference analgesic) to the animals.
-
At a predetermined time after administration, place the animal on the hot plate.
-
Record the latency time for the animal to exhibit a pain response, such as licking its paws or jumping.[4] A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.
-
An increase in the latency time compared to the control group indicates an analgesic effect.
-
2. Acetic Acid-Induced Writhing Test: This test is used to assess peripheral analgesic activity.[8]
-
Procedure:
-
Administer this compound or a control substance to mice.
-
After a set absorption period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.[8]
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 20 minutes).[9]
-
A reduction in the number of writhes compared to the vehicle control group indicates analgesic activity.
-
Anti-inflammatory Activity Assessment
Carrageenan-Induced Paw Edema Test: This is a standard model for evaluating acute inflammation.[10][11]
-
Procedure:
-
Measure the initial paw volume of rats using a plethysmometer.
-
Administer this compound or a control substance.
-
After a specified time, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.[10]
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[10]
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
-
Signaling Pathways and Mechanisms of Action
The bioactivity of aconitine alkaloids is intrinsically linked to their effects on key signaling pathways. Understanding these pathways is crucial for interpreting experimental data and elucidating the mechanism of action of this compound.
Voltage-Gated Sodium Channel Interaction
Aconitine and its analogs are known to act on voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like neurons.[12][13] By binding to these channels, they can modulate neuronal excitability, leading to their analgesic and neurotoxic effects.
References
- 1. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and analgesic activities of N-deacetyllappaconitine and lappaconitine - Liu - Acta Pharmacologica Sinica [chinaphar.com]
- 8. benchchem.com [benchchem.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 8-Deacetylyunaconitine
For Immediate Implementation by Laboratory Personnel
The proper disposal of 8-deacetylyunaconitine (B10862179), a potent diterpenoid alkaloid derived from Aconitum species, is a critical aspect of laboratory safety and environmental responsibility. Due to its high toxicity, stringent adherence to hazardous waste disposal protocols is mandatory. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
I. Immediate Safety Precautions and Handling
This compound, like other aconitine (B1665448) alkaloids, is a potent cardiotoxin (B1139618) and neurotoxin.[1] Extreme caution must be exercised during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[2]
-
Ventilation: All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation.[3]
-
Spill Management: In the event of a spill, immediately evacuate the area and consult your institution's emergency procedures. Do not attempt to clean up a spill without proper training and equipment. Spills should be absorbed with an inert material and the contaminated material disposed of as hazardous waste.[2]
II. Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound as hazardous chemical waste. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[4]
-
Waste Identification and Classification:
-
This compound waste must be classified as acutely toxic hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[5]
-
-
Containerization:
-
Select a primary waste container that is compatible with the chemical form of the waste (solid or liquid). The container must be leak-proof with a secure, screw-on cap.[6][7][8]
-
Ensure the container is in good condition, free from cracks or defects.[8]
-
Place the primary container within a larger, durable secondary container to prevent spills or leaks.[6]
-
-
Labeling:
-
Clearly label the primary waste container with a "Hazardous Waste" tag.[4][8]
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).[4][5]
-
The concentration and quantity of the waste.
-
The date of waste generation.[4]
-
The name of the principal investigator and the laboratory location.[4]
-
Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).[4]
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that the stored waste is segregated from incompatible materials.[5]
-
-
Disposal Request and Collection:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[6][8]
-
Do not dispose of this compound down the drain or in regular trash under any circumstances.[4][5] This is a violation of environmental regulations and poses a significant safety risk.
-
III. Data Summary for Handling and Storage
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key operational parameters based on general hazardous waste guidelines.
| Parameter | Guideline | Source |
| Waste Container Filling Limit | Do not fill liquid waste containers more than 80% full to allow for expansion. | [5] |
| Waste Accumulation Time Limit | Hazardous waste must typically be collected within 90 days of the start of accumulation. | [6] |
| Maximum Accumulation Quantity | Up to 55 gallons of a single hazardous waste stream may be accumulated before requiring collection within 3 days. | [6] |
| Secondary Containment Volume | The secondary container must be able to hold 110% of the volume of the primary container(s). | [6] |
IV. Experimental Protocol: General Chemical Waste Handling
The following is a generalized protocol for preparing hazardous chemical waste for disposal. This is not an inactivation protocol.
-
Objective: To safely containerize and label this compound waste for disposal.
-
Materials:
-
This compound waste (solid or in solution)
-
Appropriate primary waste container (e.g., HDPE bottle with screw cap)
-
Secondary containment bin
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
-
-
Procedure:
-
Don all required PPE (lab coat, gloves, safety goggles).
-
Perform all operations within a certified chemical fume hood.
-
Carefully transfer the this compound waste into the designated primary container.
-
If transferring a solid, use a powder funnel to avoid generating dust.
-
If transferring a liquid, pour slowly to avoid splashing. Do not exceed 80% of the container's volume.[5]
-
Securely fasten the cap on the primary container.
-
Wipe the exterior of the primary container to remove any contamination.[5]
-
Fill out the hazardous waste label completely and accurately.
-
Affix the label to the primary container.
-
Place the labeled primary container into the secondary containment bin.
-
Move the container to the designated hazardous waste storage area.
-
Record the waste in the laboratory's waste log.
-
Arrange for waste collection according to institutional procedures.
-
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
